Benanomicin A
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUMGXIFMGKFN-NUVDETJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317567 | |
| Record name | Benanomicin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116249-65-1 | |
| Record name | Benanomicin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116249-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benanomicin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benanomicin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Benanomicin A Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A, a member of the pradimicin family of antibiotics, is a polyketide-derived natural product synthesized by actinomycetes. These compounds exhibit significant antifungal and antiviral activities, making their biosynthetic pathway a subject of considerable interest for the discovery of novel therapeutic agents and the development of engineered analogues. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and precursor molecules involved in its formation. The information presented herein is based on studies of the closely related and co-synthesized pradimicin antibiotics, with which benanomicins share a common biosynthetic origin.
Core Biosynthetic Machinery: The Pradimicin/Benanomicin Gene Cluster
The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster. While the specific gene cluster for a benanomicin-producing strain has not been fully sequenced and annotated in publicly available literature, the highly homologous pradimicin biosynthetic gene cluster from Actinomadura hibisca P157-2 provides a robust model. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugar and amino acid moieties.[1][2]
Table 1: Putative Functions of Open Reading Frames (ORFs) in the Pradimicin/Benanomicin Biosynthetic Gene Cluster
| ORF | Proposed Function | Homology/Evidence |
| prmA | Ketosynthase α (KSα) | Core enzyme of the minimal PKS, involved in the initial steps of polyketide chain elongation. Gene inactivation proven to abolish pradimicin production.[1][2] |
| prmB | Ketosynthase β (KSβ)/Chain Length Factor (CLF) | Core enzyme of the minimal PKS, determines the length of the polyketide chain. Gene inactivation proven to abolish pradimicin production.[1][2] |
| prmC | Acyl Carrier Protein (ACP) | Core enzyme of the minimal PKS, carries the growing polyketide chain.[1] |
| prmD | Aromatase/Cyclase | Involved in the cyclization and aromatization of the polyketide backbone.[1] |
| prmE | Oxygenase/Monooxygenase | Putative tailoring enzyme involved in hydroxylation or other oxidative modifications of the polyketide intermediate.[1] |
| prmF | Dehydratase | Putative tailoring enzyme involved in removing water molecules during the modification of the polyketide backbone. |
| prmG | Ketoreductase | Putative tailoring enzyme responsible for the reduction of keto groups in the polyketide intermediate. |
| prmH | Oxygenase/Monooxygenase | Putative tailoring enzyme.[1] |
| prmI | Oxygenase/Monooxygenase | Putative tailoring enzyme.[1] |
| prmJ | Cytochrome P450 Hydroxylase (C-5) | Specifically introduces a hydroxyl group at the C-5 position of the aglycone precursor. |
| prmK | Cyclase | Involved in the proper folding and cyclization of the polyketide chain.[1] |
| prmL | Cyclase | Works in conjunction with other cyclases to form the characteristic ring structure.[1] |
| prmM | Methyltransferase | Putatively involved in the methylation of the aglycone or sugar moieties. |
| prmN | D-alanine Ligase | Attaches the D-alanine moiety to the polyketide core. Shows relaxed substrate specificity, also accepting D-serine. |
| prmO | Glycosyltransferase | Involved in the attachment of the sugar units to the aglycone. |
| prmP1 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |
| prmP2 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |
| prmP3 | Acetyl-CoA carboxylase component | Supplies the malonyl-CoA extender units for polyketide synthesis. Disruption leads to decreased pradimicin production.[1][2][3] |
| prmQ | Glycosyltransferase | Involved in the attachment of the sugar units to the aglycone. |
| prmR1 | ABC transporter | Confers resistance to the produced antibiotic, likely by exporting it out of the cell. |
| prmR2 | ABC transporter | Confers resistance to the produced antibiotic. |
| prmS1 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |
| prmS2 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |
| prmS3 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |
| prmT | Thioesterase | Involved in the release of the completed polyketide chain from the ACP. |
| prmU | Regulatory protein | Putative regulator of gene cluster expression. |
| prmV | Transporter | Putative transporter protein. |
| prmW | Cytochrome P450 Hydroxylase (C-6) | Specifically introduces a hydroxyl group at the C-6 position of the aglycone precursor. Works synergistically with PdmJ. |
The Biosynthetic Pathway: From Precursors to this compound
The biosynthesis of this compound, in parallel with pradimicins, is a multi-step process involving the formation of a polyketide aglycone, followed by a series of tailoring reactions including hydroxylations, glycosylations, and the attachment of a D-alanine moiety. The proposed pathway has been elucidated through feeding studies with labeled precursors and the analysis of metabolites accumulated by blocked mutants of Actinomadura species.[4]
Assembly of the Polyketide Backbone
The pathway commences with the synthesis of a dodecaketide chain by the type II PKS, utilizing acetyl-CoA as a starter unit and malonyl-CoA as extender units. The minimal PKS, comprising the ketosynthase subunits PrmA and PrmB, and the acyl carrier protein PrmC, iteratively condenses these precursors. The length of the polyketide chain is determined by the PrmB subunit.
Cyclization and Aromatization
The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the cyclases PrmD, PrmK, and PrmL, to form the characteristic dihydrobenzo[a]naphthacenequinone core of the aglycone.
Tailoring of the Aglycone
The aglycone intermediate undergoes several crucial modifications:
-
Hydroxylation: Two cytochrome P450 hydroxylases, PrmJ and PrmW, act synergistically to introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively.
-
Methylation: A putative methyltransferase, PrmM, is believed to be responsible for the methylation of the aglycone. The inhibition of this step by sinefungin, an inhibitor of methyltransferases, leads to the accumulation of demethylated intermediates.[4]
Attachment of D-alanine
The amino acid ligase, PrmN, catalyzes the attachment of a D-alanine residue to the carboxyl group of the aglycone. This enzyme exhibits some flexibility, as it can also incorporate D-serine.
Glycosylation
The final steps in the biosynthesis involve the attachment of sugar moieties. The pradimicin/benanomicin gene cluster contains several genes predicted to be involved in the biosynthesis of deoxysugars (prmP1, prmP2, prmS1, prmS2, prmS3) and their transfer to the aglycone by glycosyltransferases (prmO, prmQ). The specific glycosylation pattern is a key determinant of the final product, distinguishing different members of the pradimicin and benanomicin family.
The divergence between the benanomicin and pradimicin pathways likely occurs at the level of these tailoring reactions, particularly in the glycosylation and methylation steps. Different substrate specificities of the glycosyltransferases and methyltransferases in the respective producing strains could lead to the distinct structures of benanomicins and pradimicins.
References
- 1. mls.ls.tum.de [mls.ls.tum.de]
- 2. Discovery of an ʟ-amino acid ligase implicated in Staphylococcal sulfur amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Premithramycinone G, an Early Shunt Product of the Mithramycin Biosynthetic Pathway Accumulated upon Inactivation of Oxygenase MtmOII - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of Benanomicin A: A Technical Guide to its Structural Elucidation and Analogs
For Researchers, Scientists, and Drug Development Professionals
Benanomicin A, a member of the benanomicin-pradimicin class of antibiotics, has garnered significant interest within the scientific community for its potent antifungal properties. This technical guide provides an in-depth exploration of the structural elucidation of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Structure and Spectroscopic Fingerprints
The definitive structure of this compound was established through a combination of spectroscopic analysis, chemical degradation, and ultimately confirmed by total synthesis. Its complex architecture features a benzo[a]naphthacenequinone core, a D-alanine moiety, and a unique disaccharide chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in deciphering the intricate connectivity and stereochemistry of this compound. While a complete, publicly available, tabulated dataset of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants is not readily found in a single source, analysis of published literature and spectral databases allows for the compilation of characteristic resonance regions.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for the Core Moieties of this compound.
| Moiety | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzo[a]naphthacenequinone | Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Quinone Carbonyls | - | 180 - 190 | |
| Methine/Methylene Protons | 2.5 - 5.5 | 30 - 80 | |
| D-Alanine | α-Proton | 3.5 - 4.5 | ~50 |
| Methyl Protons | 1.2 - 1.8 | ~17 | |
| Carbonyl Carbon | - | ~175 | |
| Disaccharide | Anomeric Protons | 4.5 - 5.5 | 95 - 105 |
| Other Sugar Protons | 3.0 - 4.5 | 60 - 80 |
Note: These are approximate ranges and can vary based on the solvent and specific analog.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and the identification of its constituent parts. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly employed techniques.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |
| [M-Disaccharide+H]⁺ | Loss of the entire sugar moiety | Identifies the aglycone |
| [M-Disaccharide-Alanine+H]⁺ | Loss of both sugar and amino acid | Isolates the quinone core |
| Fragment of the disaccharide | Cleavage of the glycosidic bond | Confirms sugar identity |
Experimental Protocols: A Methodological Overview
The structural elucidation of this compound relies on a series of well-defined experimental procedures. The following sections provide a generalized overview of the key methodologies.
Isolation and Purification of Benanomicins
Benanomicins are naturally produced by actinomycetes, such as Actinomadura sp.. The isolation and purification process is critical for obtaining pure compounds for structural analysis.
Experimental Workflow: Isolation and Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Protocol Details:
-
Fermentation: Actinomadura sp. is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of benanomicins.
-
Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted benanomicins, is then extracted with an immiscible organic solvent like ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Chromatography: An initial separation based on polarity is performed using a silica gel column with a gradient of solvents.
-
Preparative HPLC: Final purification is typically achieved using reversed-phase preparative HPLC, which separates compounds based on their hydrophobicity.
-
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry:
-
Sample Introduction: The purified compound is introduced into the mass spectrometer via a suitable ionization source (e.g., FAB or ESI).
-
Mass Analysis: The mass-to-charge ratios of the molecular ion and its fragments are determined.
-
Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule.
This compound Analogs: Structural Variations and Significance
Several analogs of this compound have been isolated or synthesized, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.
-
Benanomicin B: Differs from this compound in the sugar moiety, providing a key comparison point for understanding the role of the disaccharide in biological activity.
-
Dexylosylthis compound: Lacks the terminal xylose unit, allowing for the assessment of the importance of the complete disaccharide for antifungal efficacy.
-
Synthetic Amino Acid Analogs: Researchers have synthesized analogs with different amino acids in place of D-alanine to explore the impact of this moiety on the compound's properties.
Mechanism of Antifungal Action: A Signaling Pathway Perspective
This compound exerts its antifungal effect, particularly against Saccharomyces cerevisiae, through a multi-faceted mechanism targeting the fungal cell membrane and associated enzymes.[1]
Proposed Antifungal Mechanism of this compound
Caption: The proposed mechanism of antifungal action of this compound.
The primary steps in the antifungal action of this compound are:
-
Binding to Mannoproteins: this compound initially binds to mannan or mannoproteins present on the surface of the fungal cell wall and membrane.[1]
-
Membrane Disruption: This binding leads to a disruption of the cell membrane's integrity.[1]
-
Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as potassium ions (K⁺) and ATP.[1]
-
Inhibition of H⁺-ATPase: this compound also directly inhibits the activity of the plasma membrane H⁺-ATPase, an essential enzyme for maintaining the electrochemical gradient across the fungal cell membrane.[1]
-
Cell Death: The cumulative effect of ion leakage, ATP depletion, and disruption of the proton gradient ultimately leads to fungal cell death.[1]
This detailed understanding of the structure and mechanism of this compound and its analogs is crucial for the rational design of new and more effective antifungal agents in the ongoing battle against fungal infections.
References
Benanomicin A: A Technical Guide on its Antifungal and Antiviral Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A, an antibiotic produced by Actinomadura sp., has demonstrated significant potential as both an antifungal and antiviral agent. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Antifungal Activity
This compound exhibits a broad spectrum of fungicidal activity against a variety of pathogenic yeasts and molds. Its primary mechanism of action involves a unique interaction with the fungal cell wall, leading to cell death.
Quantitative Antifungal Data
The in vitro antifungal efficacy of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth, are summarized below.
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Candida albicans | Various clinical isolates | 0.2 - 6.25 | [1] |
| Cryptococcus neoformans | Various clinical isolates | 0.05 - 1.56 | [1] |
| Aspergillus fumigatus | Various clinical isolates | 0.78 - 12.5 | [1] |
| Aspergillus niger | Various clinical isolates | 3.13 - 25 | [1] |
| Trichophyton rubrum | Various clinical isolates | 0.1 - 0.78 | [1] |
| Saccharomyces cerevisiae | Laboratory strain | ~MIC | [2] |
Mechanism of Antifungal Action
The fungicidal effect of this compound is primarily attributed to its ability to bind to mannan, a major polysaccharide component of the fungal cell wall.[3][4] This binding is a critical initiating event that leads to a cascade of downstream effects culminating in cell death.
Key Steps in the Antifungal Mechanism:
-
Binding to Mannan: this compound selectively recognizes and binds to mannan residues on the fungal cell surface.[3] This interaction is a key determinant of its antifungal specificity.
-
Cell Wall Stress: The binding of this compound to mannan is thought to induce structural changes in the cell wall, leading to cell wall stress.
-
Membrane Permeabilization: This stress ultimately disrupts the integrity of the plasma membrane, leading to increased permeability.[2]
-
Ion Leakage and Metabolic Disruption: The compromised membrane allows for the leakage of essential intracellular ions, such as potassium (K+), and disrupts critical metabolic processes.[2]
-
Cell Death: The culmination of these events leads to fungal cell death.
dot
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The following protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on established broth microdilution techniques.[5][6]
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
- The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard) using a spectrophotometer.
- The standardized suspension is further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
3. Inoculation and Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
- Control wells (drug-free and organism-free) are included.
- The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.
Conclusion
This compound presents a promising scaffold for the development of novel antifungal and antiviral therapeutics. Its unique mechanism of targeting the fungal cell wall mannan offers a selective advantage. Further research is warranted to fully elucidate its antiviral mechanism and to optimize its therapeutic potential through medicinal chemistry efforts. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of mycology, virology, and drug discovery.
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Benanomicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, exhibits a broad spectrum of in vitro activity primarily directed against a wide range of pathogenic fungi. Its mechanism of action involves binding to mannan components of the fungal cell wall, leading to membrane disruption and inhibition of essential enzymes. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data on its antifungal spectrum, detailed experimental protocols for susceptibility testing, and a discussion of its known mechanisms and effects on host-pathogen interactions.
Antifungal Spectrum of Activity
This compound has demonstrated a broad and potent antifungal activity, proving effective against a variety of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. Its action is characterized as fungicidal.[1] The in vitro efficacy of this compound is often compared to that of Amphotericin B, a widely used antifungal agent.
Quantitative Antifungal Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound against various fungal pathogens as reported in the scientific literature.
Table 1: In Vitro Antifungal Activity of this compound against Pathogenic Yeasts
| Fungal Species | Number of Strains Tested | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 15 | 1.25 - 10 | 0.16 - 1.25 |
| Candida tropicalis | 5 | 2.5 - 10 | 0.31 - 1.25 |
| Candida parapsilosis | 5 | 5 - 10 | 0.16 - 0.63 |
| Candida glabrata | 5 | 5 - 20 | 0.31 - 1.25 |
| Cryptococcus neoformans | 10 | 0.63 - 5 | 0.16 - 0.63 |
| Rhodotorula rubra | 1 | 1.25 | 0.63 |
Table 2: In Vitro Antifungal Activity of this compound against Molds and Dimorphic Fungi
| Fungal Group/Species | Number of Strains Tested | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Dimorphic Fungi | |||
| Sporothrix schenckii | 5 | 2.5 - 5 | 0.63 - >80 |
| Blastomyces dermatitidis | 3 | 10 - 20 | 0.16 |
| Histoplasma capsulatum | 3 | 20 | 0.16 - 0.31 |
| Dematiaceous Fungi | 23 | 5 - 80 | 0.31 - 10 |
| Aspergilli | |||
| Aspergillus fumigatus | 6 | 10 - 40 | 0.63 - 1.25 |
| Aspergillus flavus | 4 | 10 - 40 | 0.63 - 2.5 |
| Dermatophytes | 19 | 2.5 - 80 | 0.31 - 10 |
| Zygomycetes | 12 | >80 | 0.31 - 5 |
Note: Data compiled from descriptive ranges in scientific literature. Specific values may vary based on testing conditions.
Antibacterial Spectrum of Activity
Mechanism of Action and Cellular Effects
This compound's primary mechanism of action is the disruption of fungal cell membrane integrity and function. This is achieved through a multi-step process:
-
Binding to Mannan: this compound preferentially binds to mannan and glycomannan components of the fungal cell wall.[2] This interaction is crucial for its antifungal activity and is dependent on the presence of calcium ions.[2]
-
Membrane Disruption: This binding leads to a deterioration of the normal structure and function of the fungal cell membrane, particularly in growing or metabolically active cells.[3] This results in increased membrane permeability, leading to the leakage of intracellular components such as K+ and ATP.[3]
-
Enzyme Inhibition: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.
Caption: Mechanism of action of this compound.
Effects on Host-Pathogen Interactions: Phagocytosis
Beyond its direct fungicidal activity, this compound has been observed to modulate the host immune response to fungal pathogens. Specifically, it increases the susceptibility of Candida albicans to phagocytosis by murine macrophages.[4] This effect is not due to the stimulation of macrophages but rather a modification of the fungal cell surface. Treatment with this compound significantly decreases the cell-surface hydrophobicity of C. albicans, which is believed to make the yeast cells more susceptible to engulfment by phagocytes.[4]
Caption: this compound's effect on phagocytosis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) for this compound against fungal isolates is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts or M38 for filamentous fungi, with appropriate modifications.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound sodium salt
-
Sterile, 96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution. Further dilute in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the isolate onto Sabouraud dextrose agar and incubate at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
For molds, grow the isolate on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 medium to the final inoculum concentration.
-
-
Microtiter Plate Preparation:
-
Add a defined volume of RPMI-1640 medium to all wells of the 96-well plate.
-
Add the starting concentration of this compound to the first column of wells.
-
Perform serial twofold dilutions of this compound across the plate.
-
Leave a column of wells without the drug to serve as a growth control.
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for slow-growing molds.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% inhibition for azoles against yeasts) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lectin-Like Binding of Benanomicin A to Fungal Mannans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is a potent antifungal antibiotic known for its unique mechanism of action, which involves the specific recognition and binding to mannans on the surface of fungal cells. This interaction is a critical first step leading to fungal cell death, making it a compelling subject for research and drug development. This technical guide provides an in-depth overview of the binding of this compound to fungal cell mannans, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action.
Quantitative Data on this compound Activity
| Fungal Group | Representative Genera | General MIC Range of this compound | Reference |
| Yeasts | Candida, Cryptococcus, Rhodotorula, Trichosporon | Comparable to Amphotericin B for some genera, but can be 2 to 8-fold higher for others. | [1] |
| Dimorphic Fungi | Sporothrix | Comparable to Amphotericin B. | [1] |
| Dematiaceous Fungi | Various | Broadly active. | [1] |
| Aspergilli | Aspergillus | Broadly active. | [1] |
| Dermatophytes | Various | Comparable to Amphotericin B for some species. | [1] |
| Zygomycetes | Various | Generally not susceptible. | [1] |
Table 1: Summary of in-vitro Antifungal Activity of this compound.
Structure-Activity Relationship
The binding of this compound to fungal mannans is highly dependent on its chemical structure. Studies involving structural analogs have elucidated key functional groups required for both binding and antifungal activity.
| Structural Moiety | Importance for Binding and Antifungal Activity | Reference |
| Carboxylic acid in the D-alanine moiety | Essential | [2] |
| Sugar moiety | Essential | [2] |
| Amino substituent on the sugar moiety | Can be replaced with a hydroxyl group without loss of activity. | [2] |
Table 2: Structure-Activity Relationship of this compound.
Proposed Mechanism of Action
The antifungal action of this compound is initiated by its lectin-like binding to mannose residues of mannoproteins in the fungal cell wall and cell membrane.[3][4] This binding is dependent on the presence of calcium ions (Ca²⁺).[2] The related compound, pradimicin, is known to form a ternary complex with D-mannoside and calcium, and it is proposed that this compound acts similarly.[5][6] Following this binding event, the integrity of the fungal cell membrane is compromised, leading to a cascade of downstream effects that result in cell death.
Key Downstream Events:
-
Disruption of Cell Permeability: The binding of this compound leads to the leakage of intracellular potassium ions (K⁺) and ATP in growing fungal cells.[4]
-
Inhibition of Nutrient Uptake: A substantial inhibition of 6-deoxy-glucose uptake by yeast cells has been observed.[4]
-
Inhibition of H⁺-ATPase: this compound inhibits the in-vitro activity of H⁺-ATPase from yeast cell membranes.[4]
-
Increased Susceptibility to Phagocytosis: Treatment with this compound has been shown to decrease the cell-surface hydrophobicity of Candida albicans, leading to increased susceptibility to phagocytosis by macrophages.[7]
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Benanomicin A: A Comprehensive Physicochemical Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is a naturally occurring antibiotic belonging to the benanomicin family, a group of compounds isolated from Actinomadura sp.[1]. It has garnered significant interest within the scientific community due to its potent antifungal and antiviral activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and relevant experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₁NO₁₉ | [2] |
| Molecular Weight | 827.7 g/mol | [2] |
| Appearance | Dark red powder | [1] |
| Purity | > 90% (HPLC) | |
| CAS Number | 116249-65-1 | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| DMF | Soluble | [1] |
| Methanol | Poorly soluble | [1] |
| Chloroform | Poorly soluble | [1] |
| Water | Insoluble | [1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source |
| UV-Vis (λmax) | 294 nm | |
| ¹H NMR | Specific chemical shift data not readily available in the public domain. | |
| ¹³C NMR | Specific chemical shift data not readily available in the public domain. | |
| FT-IR | Specific peak data not readily available in the public domain. |
Note: While specific spectral data for this compound is not widely published, the subsequent sections detail the standard experimental protocols used to obtain such data.
Experimental Protocols
The following sections outline the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.
-
A narrow melting point range is indicative of a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
¹H NMR Spectroscopy:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, given its solubility profile).
-
The solution is placed in an NMR tube.
-
The ¹H NMR spectrum is acquired using a high-field NMR spectrometer.
-
The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the number and connectivity of hydrogen atoms in the molecule.
-
-
¹³C NMR Spectroscopy:
-
A more concentrated solution of this compound in a deuterated solvent is prepared.
-
The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.
-
The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The absorption bands (peaks) are analyzed to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.
Mechanism of Action and Experimental Workflows
Antifungal Mechanism of Action
This compound exerts its antifungal activity primarily by targeting the fungal cell wall. Its mechanism involves a specific interaction with mannan, a major component of the fungal cell wall. This binding disrupts the integrity of the cell wall and the underlying cell membrane, leading to increased permeability. The compromised cell membrane results in the leakage of essential intracellular components, such as ions and ATP, ultimately causing fungal cell death.[3][4]
Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)
The following workflow outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Conclusion
This compound continues to be a compound of significant interest due to its potent biological activities. This guide provides a foundational understanding of its physicochemical properties and the standard methodologies used for their characterization. The elucidation of its mechanism of action offers a basis for further research into its therapeutic potential. The provided experimental workflows serve as a practical guide for researchers investigating the antifungal properties of this and other natural products. Further research is warranted to fully characterize its spectral properties and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Production of Benanomicin A: A Technical Guide to its Natural Origin and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins and fermentation processes of Benanomicin A, a polyketide antibiotic with significant biological activity. This document provides a comprehensive overview of the producing microorganism, detailed experimental protocols for its cultivation and fermentation, and an analysis of its biosynthetic pathway.
Natural Origin of this compound
This compound is a secondary metabolite produced by the Gram-positive filamentous bacterium, Actinomadura sp. strain MH193-16F4.[1][2] This actinomycete has also been identified as a strain of Actinomadura spadix.[2] Actinomycetes are well-known producers of a wide array of bioactive compounds, including many clinically important antibiotics. The isolation of this compound from an Actinomadura species underscores the importance of this genus as a source of novel therapeutic agents.
Fermentation of Actinomadura sp. MH193-16F4 for this compound Production
The production of this compound is achieved through submerged fermentation of Actinomadura sp. MH193-16F4 under specific culture conditions. While detailed optimization data for this compound production is not extensively published, protocols for the fermentation of closely related Actinomadura species producing similar compounds, such as pradimicins, provide a strong basis for developing a successful fermentation strategy.
Experimental Protocol: Cultivation and Fermentation of Actinomadura sp. MH193-16F4
This protocol outlines the general steps for the cultivation and fermentation of Actinomadura sp. MH193-16F4 to produce this compound.
2.1.1. Inoculum Preparation:
-
A pure culture of Actinomadura sp. MH193-16F4 is grown on a suitable agar medium, such as ISP Medium 1 or 2, for 14-21 days to achieve mature growth.
-
A loopful of the mature culture is used to inoculate a seed broth. A typical seed broth formulation is provided in Table 1.
-
The seed culture is incubated with shaking (e.g., 200 RPM) for 5 days at 30°C.
2.1.2. Fermentation:
-
The biomass from the seed culture is harvested and used to inoculate the production fermentation medium.
-
The fermentation is carried out in a suitable fermenter with controlled parameters. Based on related processes, a temperature of 30°C and a pH range of 6.0-8.0 are recommended.
-
The fermentation is typically run for 10 days with agitation (e.g., 200 RPM).
Fermentation Medium Composition
The composition of the fermentation medium is critical for optimal production of this compound. While the exact medium for Actinomadura sp. MH193-16F4 is not publicly detailed, a representative medium for a related Actinomadura species producing a similar antibiotic is presented in Table 1. Optimization of carbon and nitrogen sources is a key strategy to enhance the yield of secondary metabolites.
Table 1: Representative Fermentation Medium Composition for Actinomadura Species
| Component | Concentration (g/L) | Purpose |
| Seed Broth | ||
| Dextrose | 18 | Carbon Source |
| Soytone | 8 | Nitrogen Source |
| CaCO₃ | 4 | Buffering Agent |
| Yeast Extract | 2 | Growth Factors |
| NaCl | 1 | Osmotic Balance |
| Fermentation Broth | ||
| Soluble Starch | 20 | Carbon Source |
| Casamino Acids | 8 | Nitrogen Source |
| CaCO₃ | 3 | Buffering Agent |
| Proteose Peptone No. 3 | 2 | Nitrogen Source |
| Yeast Extract | 2 | Growth Factors |
| Dextrose | 1 | Carbon Source |
Note: The pH of both media should be adjusted to approximately 7.3 before sterilization.
Optimization of Fermentation Parameters
To maximize the yield of this compound, several fermentation parameters can be optimized. The following table (Table 2) outlines key parameters and their potential impact on production, based on general principles of actinomycete fermentation.
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Potential Impact on this compound Production |
| pH | 6.0 - 8.0 | Influences enzyme activity and nutrient uptake. |
| Temperature | 28 - 37°C | Affects microbial growth rate and enzyme stability. |
| Dissolved Oxygen | Aerobic | Essential for the growth of aerobic actinomycetes. |
| Agitation | 150 - 250 RPM | Ensures proper mixing and oxygen transfer. |
| Carbon Source | Varies | Different carbon sources (e.g., glucose, starch, glycerol) can significantly affect yield. |
| Nitrogen Source | Varies | Organic (e.g., soy peptone, yeast extract) and inorganic (e.g., ammonium salts) nitrogen sources impact growth and secondary metabolism. |
Biosynthetic Pathway of this compound
This compound belongs to the pradimicin family of antibiotics, which are synthesized via a Type I polyketide synthase (PKS) pathway.[3] The biosynthesis involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization and glycosylation, to yield the final complex structure.
The biosynthetic pathway for the pradimicin-benanomicin family has been investigated, and a proposed pathway involves the conversion of early intermediates to either pradimicin A or this compound.[3]
Experimental Workflow: From Isolation to Purified Compound
The overall process for obtaining pure this compound involves several key stages, from the initial isolation of the producing microorganism to the final purification of the antibiotic.
Conclusion
This compound represents a valuable natural product with potential for further development. Understanding its natural origin and optimizing its production through fermentation are crucial steps in harnessing its therapeutic capabilities. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising antibiotic. Further research into the specific nutritional requirements and regulatory networks of Actinomadura sp. MH193-16F4 will be key to enhancing the industrial-scale production of this compound.
References
- 1. Isolation of new minor benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Benanomicin A Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of Benanomicin A, a potent antifungal antibiotic. This document summarizes the key structural features essential for its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action and synthetic pathways.
Core Structure-Activity Relationship Principles
This compound is a member of the benzo[a]naphthacenequinone class of antibiotics. Its complex structure, featuring a polycyclic aromatic core, a sugar moiety, and a D-alanine residue, offers multiple points for modification to probe its biological activity. Studies have revealed several key structural motifs that are critical for its antifungal and antiviral properties.
The primary mechanism of this compound's antifungal action involves its binding to mannans or mannoproteins on the surface of fungal cells. This interaction is thought to disrupt the normal structure and function of the cell membrane, particularly in growing or metabolically active cells, ultimately leading to cell death.[1][2]
Key findings from various studies indicate that both the D-alanine moiety and the sugar substituent are crucial for the biological activity of this compound.[3][4]
Data on Structure-Activity Relationships
| Modification | Effect on Antifungal Activity | Reference |
| Removal of the free carboxyl group in the D-alanine moiety | Essential for activity; removal leads to loss of function. | [3] |
| Removal of the sugar moiety | Essential for activity; at least one sugar moiety is required. | [3] |
| Modification of the amino acid residue | Tolerated to some extent; various amino acid analogs can be synthesized from a desalanine intermediate. | [4] |
| Substitution of the amino group on the sugar moiety with a hydroxyl group | Activity is retained, suggesting the amino group is not essential for the primary interaction. |
Experimental Protocols
The evaluation of the antifungal activity of this compound and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. The following is a detailed protocol based on established antifungal susceptibility testing standards.
Protocol: Broth Microdilution Antifungal Susceptibility Assay
1. Preparation of Fungal Inoculum:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of this compound Analogs:
-
This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of each compound.
3. Assay Procedure:
-
100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted this compound analogs.
-
Each plate includes a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Workflow for SAR Studies
The logical workflow for conducting structure-activity relationship studies of this compound is depicted below.
Caption: Workflow for this compound SAR studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analogs of this compound through desalaninethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on the Effects of Benanomicin A on Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial findings regarding the antifungal effects of Benanomicin A on Candida albicans. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound against Candida albicans and other fungal pathogens.
Table 1: In Vitro Fungicidal Activity of this compound against Candida albicans
| Treatment Concentration | Exposure Time (hours) | Percent Killing |
| 12.5 mg/L (MIC) | 1 | 92% |
| 2 | 99.7% | |
| 5 | 99.99% | |
| 25 mg/L | 5 | >99.99% |
| 50 mg/L | 5 | >99.99% |
| Data sourced from a study comparing the in-vitro activity of this compound with Amphotericin B.[1] |
Table 2: In Vivo Efficacy of this compound in Systemic Fungal Infections in Mice
| Fungal Pathogen | This compound ED₅₀ (mg/kg/day, s.c.) | Amphotericin B ED₅₀ (mg/kg/day, s.c.) | Fluconazole ED₅₀ (mg/kg/day, s.c.) |
| Candida albicans | 1.30 | - | - |
| Aspergillus fumigatus | 19.0 | - | - |
| Cryptococcus neoformans | 21.5 | - | - |
| ED₅₀ (Effective Dose 50) is the dose required to achieve a 50% therapeutic effect.[2] The study noted the efficacy of this compound against C. albicans was intermediate between that of Amphotericin B and fluconazole.[2] |
Proposed Mechanism of Action
This compound exhibits a fungicidal mode of action primarily targeting the cell envelope of Candida albicans. The proposed mechanism involves several key steps:
-
Binding to Cell Surface Mannans: this compound binds to the mannan and/or mannoprotein components of the fungal cell wall.[3][4] This interaction is crucial for its antifungal activity.[3]
-
Alteration of Cell Surface Properties: This binding leads to a significant decrease in the cell-surface hydrophobicity of C. albicans.[5]
-
Increased Susceptibility to Phagocytosis: The reduction in surface hydrophobicity renders the fungal cells more susceptible to phagocytosis by macrophages.[5]
-
Cell Membrane Disruption: In metabolically active cells, this compound is thought to disrupt the structure and function of the cell membrane, leading to the leakage of intracellular ions such as K+ and ATP.[4]
-
Inhibition of H+-ATPase: Studies in Saccharomyces cerevisiae have shown that this compound inhibits the activity of H+-ATPase located in the cell membrane.[4] This would disrupt essential cellular processes that rely on proton gradients.
It is important to note that the precise intracellular signaling pathways in Candida albicans affected by this compound have not been fully elucidated in the reviewed literature.
Caption: Proposed mechanism of action of this compound against Candida albicans.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on Candida albicans.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standardized broth microdilution method.
-
Preparation of C. albicans Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared C. albicans inoculum to each well containing the serially diluted this compound.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The reading can be done visually or spectrophotometrically.
-
Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on the phagocytosis of C. albicans by macrophages.
-
Preparation of Macrophages:
-
Isolate murine peritoneal macrophages and seed them in a 24-well plate at a density of approximately 1 x 10⁵ cells/well.
-
Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of C. albicans:
-
Grow C. albicans overnight in yeast extract-peptone-dextrose (YPD) broth.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Opsonize the C. albicans cells by incubating them in pooled human serum.
-
-
This compound Treatment:
-
Pre-treat the opsonized C. albicans with a sub-inhibitory concentration of this compound for a defined period (e.g., 1 hour).
-
Alternatively, add this compound directly to the co-culture of macrophages and C. albicans.
-
-
Co-incubation:
-
Add the treated or untreated C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 1:1 or 5:1 (Candida to macrophage).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Quantification:
-
Wash the wells to remove non-phagocytosed C. albicans.
-
Lyse the macrophages with a sterile, cold hypotonic solution to release the ingested yeast.
-
Plate serial dilutions of the lysate on SDA plates to determine the number of viable intracellular C. albicans (CFU).
-
The phagocytic index can be calculated as the percentage of macrophages containing at least one yeast cell, and the number of yeast cells per macrophage can also be determined by microscopy.
-
Caption: General experimental workflow for evaluating this compound's antifungal activity.
References
- 1. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid evaluation of phagocytosis and killing of Candida albicans by CD13+ leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Properties of Benanomicin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, has demonstrated significant antifungal properties. Its unique structure and mechanism of action make it and its derivatives promising candidates for the development of new antifungal agents. This technical guide provides an in-depth overview of the biological properties of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and available biological activity data. While extensive quantitative data for a wide range of derivatives remains limited in publicly accessible literature, this guide synthesizes the current understanding to inform future research and development efforts.
Antifungal Activity of this compound
This compound exhibits a broad spectrum of fungicidal activity against various pathogenic fungi. The following table summarizes the in vitro and in vivo activity of the parent compound, this compound.
| Fungal Species | MIC (μg/mL) | ED50 (mg/kg/day, s.c.) |
| Candida albicans | 0.2-1.56 | 1.30[1] |
| Cryptococcus neoformans | 0.2-0.78 | 21.5[1] |
| Aspergillus fumigatus | 0.78-3.13 | 19.0[1] |
| Trichophyton spp. | 0.2-0.78 | Not Reported |
| Sporothrix schenckii | 0.39 | Not Reported |
| Rhodotorula spp. | 0.39-1.56 | Not Reported |
| Geotrichum spp. | 0.78 | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that receives it. Data for this table is derived from multiple sources, and ranges may vary based on specific strains and testing conditions.
Mechanism of Antifungal Action
The primary mechanism of antifungal action of this compound involves its interaction with the fungal cell wall and membrane. This interaction leads to a cascade of events culminating in cell death.
Key Mechanistic Steps:
-
Binding to Mannan: this compound preferentially binds to mannan or mannoproteins, which are key components of the fungal cell wall and cell membrane.[2] This binding is a crucial first step for its antifungal activity.
-
Cell Membrane Disruption: The binding of this compound to the cell surface is thought to alter the normal structure and function of the cell membrane in metabolically active yeast cells.[3] This leads to increased cell permeability, resulting in the leakage of intracellular components such as potassium ions (K+) and ATP.[3]
-
Inhibition of H+-ATPase: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane to a greater extent than mitochondrial or vacuolar H+-ATPases.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.
-
Increased Susceptibility to Phagocytosis: Treatment with this compound can decrease the cell-surface hydrophobicity of Candida albicans, making the fungal cells more susceptible to phagocytosis by macrophages.[4]
References
- 1. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pradimicin-Benanomicin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pradimicin-benanomicin family of antibiotics represents a unique class of natural products with significant therapeutic potential, primarily as antifungal and antiviral agents. Characterized by a dihydrobenzo[α]naphthacenequinone core, these compounds exhibit a novel mechanism of action involving the specific recognition of D-mannose residues on the surface of pathogenic cells. This technical guide provides a comprehensive overview of the pradimicin-benanomicin family, detailing their chemical structures, mechanism of action, biosynthetic pathways, and spectrum of activity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.
Introduction
First isolated in the late 1980s, the pradimicins and benanomicins are a series of structurally related polyketide antibiotics produced by various species of actinomycetes, most notably Actinomadura hibisca and Actinomadura verrucosospora.[1][2] These compounds have garnered significant interest due to their broad-spectrum antifungal activity, including efficacy against clinically important pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][3] Notably, they have also demonstrated antiviral activity, particularly against enveloped viruses like HIV.[4]
The defining structural feature of this family is a pentacyclic dihydrobenzo[α]naphthacenequinone aglycone, which is typically glycosylated and substituted with a D-amino acid.[1] Their unique mode of action, which involves binding to D-mannose residues on fungal cell walls in a calcium-dependent manner, distinguishes them from other classes of antifungal agents and presents a promising avenue for combating drug-resistant infections.[3][5] This guide will delve into the technical details of this fascinating antibiotic family, providing researchers and drug development professionals with a thorough resource to support further investigation and therapeutic development.
Chemical Structure
The core chemical scaffold of the pradimicin-benanomicin family is a dihydrobenzo[α]naphthacenequinone structure. Variations in the sugar moieties, the D-amino acid substituent, and other modifications to the aglycone give rise to the diversity of compounds within this family.
Pradimicins: Generally, pradimicins are characterized by the presence of a D-alanine moiety and a disaccharide chain. Pradimicin A, one of the most studied members, possesses a D-alanine residue and a sugar chain composed of D-xylose and a thomosamine derivative.[2]
Benanomicins: Benanomicins share the same aglycone core but can differ in their glycosylation patterns and amino acid substituents. For instance, benanomicin A contains a D-alanine and a disaccharide composed of D-xylose and a deoxysugar.[6]
The structural diversity within this family has been further expanded through the synthesis of derivatives, such as BMS-181184, a water-soluble pradimicin analog developed for improved pharmacokinetic properties.[7]
Mechanism of Action: A Lectin-Mimetic Approach
The antifungal and antiviral activities of the pradimicin-benanomicin family stem from their ability to act as lectin mimics, specifically binding to D-mannose residues present in the mannoproteins of fungal cell walls and the glycoproteins of viral envelopes.[3][5] This interaction is crucially dependent on the presence of calcium ions.[8]
The proposed mechanism involves a two-step process:
-
Complex Formation: Two molecules of the pradimicin or benanomicin antibiotic form a complex with a single calcium ion (Ca²⁺).[9]
-
Ternary Complex Formation and Cell Membrane Disruption: This binary complex then recognizes and binds to terminal D-mannoside units on the cell surface, forming a stable ternary complex.[3][8] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[3][5]
This unique mechanism of action, targeting a fundamental component of the fungal cell wall, makes these antibiotics effective against strains resistant to other antifungal drugs that target ergosterol biosynthesis or other cellular processes.
Spectrum of Activity: Quantitative Data
The pradimicin-benanomicin family exhibits a broad spectrum of activity against a variety of fungal pathogens and some enveloped viruses. The following tables summarize the available quantitative data for key members of this family.
In Vitro Antifungal Activity
Minimum Inhibitory Concentrations (MICs) are a standard measure of in vitro antifungal activity, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin A and this compound against Fungal Pathogens
| Fungal Species | Pradimicin A MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans | Moderate Activity | 2-8 fold higher than Amphotericin B[6] |
| Candida glabrata | Moderate Activity | - |
| Candida krusei | Moderate Activity | - |
| Candida parapsilosis | Moderate Activity | - |
| Candida tropicalis | Moderate Activity | - |
| Cryptococcus neoformans | Moderate Activity | Comparable to Amphotericin B[6] |
| Aspergillus fumigatus | Moderate Activity | 2-8 fold higher than Amphotericin B[6] |
| Trichophyton mentagrophytes | Moderate Activity | - |
Note: "Moderate Activity" for Pradimicin A is indicated in the literature, but specific MIC ranges were not consistently provided in the initial search results.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of BMS-181184 against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 1 - 8 | - | [7] |
| Candida glabrata | 1 - 8 | - | [7] |
| Candida krusei | 1 - 8 | - | [7] |
| Candida lusitaniae | 1 - 8 | - | [7] |
| Candida parapsilosis | ≤8 | 16 | [7] |
| Candida tropicalis | 1 - 8 | - | [7] |
| Cryptococcus neoformans | ≤8 | - | [7] |
| Aspergillus fumigatus | ≤8 | - | [7] |
| Aspergillus niger | ≥16 | - | [7] |
| Aspergillus flavus | ≥16 | - | [7] |
| Blastomyces dermatitidis | - | 32 | [7] |
| Dermatophytes | ≤8 | - | [7] |
In Vitro Antiviral Activity
The antiviral activity is often quantified by the 50% inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of the viral replication.
Table 3: Antiviral and Cytotoxic Activity of Pradimicin A
| Parameter | Value | Reference(s) |
| Anti-Influenza Virus IC₅₀ | 6.8 µg/mL | [1] |
| Cytotoxicity (mammalian cells) | Non-cytotoxic at 100-500 µg/mL | [1] |
In Vivo Efficacy and Toxicity
In vivo studies in animal models provide crucial information on the therapeutic potential and safety of a drug.
Table 4: In Vivo Efficacy and Acute Toxicity of Pradimicin A and this compound in Mice
| Compound | Parameter | Value | Animal Model | Reference(s) |
| Pradimicin A | LD₅₀ (single i.v. administration) | 120 mg/kg | Mice | [1] |
| Pradimicin A | LD₅₀ (single i.m. administration) | >400 mg/kg | Mice | [1] |
| This compound | Subcutaneous ED₅₀ (C. albicans) | 1.30 mg/kg/day | Mice | [10] |
| This compound | Subcutaneous ED₅₀ (A. fumigatus) | 19.0 mg/kg/day | Mice | [10] |
| This compound | Subcutaneous ED₅₀ (C. neoformans) | 21.5 mg/kg/day | Mice | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of the pradimicin-benanomicin family of antibiotics.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)
The Clinical and Laboratory Standards Institute (CLSI) document M27-A provides a standardized method for determining the MICs of antifungal agents against yeasts.[11]
Methodology:
-
Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to a drug-free control well.
In Vivo Antifungal Efficacy: Murine Systemic Infection Model
Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.
Methodology:
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungus, such as Candida albicans.
-
Treatment: At a specified time post-infection, mice are treated with the test compound (e.g., pradimicin or benanomicin) via a relevant route of administration (e.g., intravenous, subcutaneous). A control group receives a vehicle.
-
Monitoring: Mice are monitored for survival over a set period.
-
Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).
Biosynthesis of Pradimicins and Benanomicins
The biosynthesis of the pradimicin-benanomicin backbone is orchestrated by a type II polyketide synthase (PKS) system.[1][12] The biosynthetic gene cluster from Actinomadura hibisca has been cloned and sequenced, revealing the genes responsible for the assembly of the polyketide chain, as well as tailoring enzymes that modify the core structure through cyclization, oxidation, methylation, and glycosylation.[1]
The proposed biosynthetic pathway involves the following key steps:
-
Polyketide Chain Assembly: The PKS machinery catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit to form a linear polyketide chain.
-
Cyclization and Aromatization: A series of cyclases and aromatases catalyze the folding and cyclization of the polyketide chain to form the characteristic pentacyclic ring system of the dihydrobenzo[α]naphthacenequinone core.
-
Tailoring Modifications: A suite of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the aglycone. This includes the attachment of the D-amino acid and the sugar moieties.
Blocked mutants in the biosynthetic pathway have been instrumental in elucidating the sequence of these reactions and identifying key intermediates.[13][14]
Conclusion and Future Perspectives
The pradimicin-benanomicin family of antibiotics holds considerable promise as a source of novel antifungal and antiviral therapies. Their unique lectin-mimetic mechanism of action offers a potential solution to the growing problem of antimicrobial resistance. The detailed understanding of their structure, mechanism, and biosynthesis provides a solid foundation for the rational design and development of new derivatives with improved efficacy, pharmacokinetic properties, and reduced toxicity.
Further research is warranted to fully elucidate the structure-activity relationships within this family, to explore the full potential of their antiviral activities against a broader range of enveloped viruses, and to optimize their therapeutic application through advanced drug delivery strategies. The in-depth technical information provided in this guide is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of this important class of antibiotics.
References
- 1. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Benanomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is an antifungal antibiotic that exhibits a broad spectrum of activity against a variety of pathogenic fungi.[1] Its mechanism of action involves binding to mannoproteins on the fungal cell surface, which leads to the disruption of the cell membrane's normal structure and function, ultimately resulting in cell death.[2][3] This document provides detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal pathogens. These values have been compiled from published research.[1]
| Fungal Group | Number of Strains Tested | This compound MIC Range (µg/mL) | Comparator (Amphotericin B) MIC Range (µg/mL) |
| Yeasts | 41 | Comparable to Amphotericin B for Cryptococcus, Rhodotorula, Trichosporon, and Geotrichum | - |
| Dimorphic Fungi | 23 | 2- to 8-fold higher than Amphotericin B | - |
| Dematiaceous Fungi | 23 | 2- to 8-fold higher than Amphotericin B | - |
| Aspergilli | 16 | 2- to 8-fold higher than Amphotericin B | - |
| Dermatophytes | 19 | Comparable to Amphotericin B for some species | - |
| Zygomycetes | 12 | No activity observed | - |
Note: The action of this compound has been described as fungicidal.[1]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for antifungal susceptibility testing of yeasts.[4][5][6][7][8][9]
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)
-
Sterile, 96-well, U-bottom microtiter plates
-
Fungal isolates for testing
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Humidified incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
b. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a series of 2x working solutions.
c. Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar plates and incubate for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
d. Test Procedure:
-
Dispense 100 µL of each 2x this compound working solution into the appropriate wells of the microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).
-
Incubate the plates at 35°C for 24-48 hours in a humidified chamber.
e. Reading and Interpretation of Results:
-
Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
-
A reading mirror can be used to facilitate the determination of endpoints.
Fungal Cell Membrane Integrity Assay
This protocol is a general guideline to assess the membrane-damaging effects of this compound.
a. Materials:
-
Fungal cell suspension (prepared as for MIC testing)
-
This compound solution at MIC and supra-MIC concentrations
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
b. Procedure:
-
Incubate the fungal cell suspension with different concentrations of this compound for a defined period (e.g., 4 hours).
-
Include a drug-free control.
-
After incubation, wash the cells with PBS.
-
Resuspend the cells in PBS and add PI to a final concentration of 1-2 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of PI-positive (membrane-compromised) cells.
Visualizations
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for the Synthesis and Derivatization of Benanomicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of Benanomicin A, a potent antifungal and antiviral agent. Additionally, methods for the derivatization of the core structure are presented, offering pathways for the development of novel analogues with potentially improved therapeutic properties. The protocols are based on established synthetic strategies for benanomicin-pradimicin class antibiotics.
Part 1: Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that involves the stereoselective construction of a polycyclic aglycone, followed by glycosylation and final functional group manipulations. The strategy outlined here is based on the convergent and stereocontrolled approach developed by Suzuki and coworkers, which allows for the flexible synthesis of various benanomicin and pradimicin analogues.[1]
Key Synthetic Strategy
The synthesis can be broadly divided into three major stages:
-
Construction of the Tetracyclic Aglycone Core: This involves the formation of the ABCD ring system with precise control over the stereochemistry at the C-5 and C-6 positions.
-
Glycosylation and Amino Acid Coupling: Introduction of the requisite D-alanine moiety and the aminosugar is a critical step.
-
Final Assembly and Deprotection: Formation of the E-ring and removal of protecting groups to yield the final natural product.
A pivotal aspect of this synthetic route is the use of a diastereoselective ring-opening of a biaryl lactone and a stereocontrolled samarium(II) iodide-mediated semi-pinacol cyclization to establish the key stereocenters of the aglycone.[1]
Experimental Workflow for this compound Total Synthesis
References
Benanomicin A: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is a potent antifungal antibiotic belonging to the pradimicin family.[1] It exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant species of Candida, Cryptococcus, and Aspergillus.[1] The primary mechanism of action of this compound involves its binding to mannan, a major component of the fungal cell wall. This interaction disrupts the cell membrane's integrity and function, ultimately leading to fungal cell death.[1] Additionally, this compound has been shown to inhibit fungal H+-ATPase and enhance the susceptibility of fungal cells to phagocytosis by macrophages. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.
Data Presentation
Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans | 3.13 - 12.5 | [2] |
| Cryptococcus neoformans | 1.56 - 6.25 | [2] |
| Aspergillus fumigatus | 6.25 - 25 | [2] |
| Various Yeasts (41 strains) | 0.78 - 100 | [2] |
| Dimorphic Fungi (23 strains) | 0.78 - 100 | [2] |
| Dematiaceous Fungi (23 strains) | 0.39 - 100 | [2] |
| Aspergilli (16 strains) | 3.13 - >100 | [2] |
| Dermatophytes (19 strains) | 0.78 - 12.5 | [2] |
In Vivo Efficacy of this compound
| Fungal Species | Animal Model | Administration | ED50 (mg/kg/day) | Reference |
| Candida albicans | Mouse | Subcutaneous | 1.30 | [3] |
| Aspergillus fumigatus | Mouse | Subcutaneous | 19.0 | [3] |
| Cryptococcus neoformans | Mouse | Subcutaneous | 21.5 | [3] |
Experimental Protocols
Preparation and Storage of this compound
This compound is a dark red powder. For in vitro experiments, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), poorly soluble in methanol and chloroform, and insoluble in water.[1]
Stock Solution Preparation:
-
Prepare a 1-10 mg/mL stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C in light-protected aliquots.[1]
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The concentration range should bracket the expected MIC value (e.g., 0.125 - 64 µg/mL).
-
Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, determined visually or by measuring the optical density at 490 nm.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of viability.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 24-72 hours. Include an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Phagocytosis Assay
This assay evaluates the effect of this compound on the phagocytosis of fungal cells by macrophages.[4]
Materials:
-
This compound stock solution
-
Candida albicans cells
-
Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)
-
Complete cell culture medium
-
Fluorescently labeled C. albicans (e.g., with FITC) or a dye to differentiate live/dead cells.
-
Microscope or flow cytometer
Procedure:
-
Pre-treat C. albicans cells with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for 1-2 hours.
-
Wash the fungal cells to remove excess this compound.
-
Seed macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 96-well plate for flow cytometry).
-
Add the pre-treated or untreated fluorescently labeled C. albicans to the macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (fungi:macrophage).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed fungi.
-
Quantify phagocytosis by:
-
Microscopy: Counting the number of macrophages containing fluorescent fungi and the number of fungi per macrophage.
-
Flow Cytometry: Analyzing the percentage of fluorescent macrophages.
-
H+-ATPase Inhibition Assay
This assay measures the inhibition of the proton-pumping activity of fungal H+-ATPase.[5]
Materials:
-
This compound stock solution
-
Isolated fungal plasma membrane vesicles containing H+-ATPase
-
Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgSO4, 50 mM KCl, 0.1 mM EDTA)
-
ATP
-
Malachite green reagent for phosphate detection
Procedure:
-
Pre-incubate the membrane vesicles with various concentrations of this compound for 10-15 minutes at 30°C.
-
Initiate the reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 660 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of H+-ATPase inhibition compared to an untreated control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Experimental Workflow for Phagocytosis Assay
Caption: Workflow for the phagocytosis assay.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [agris.fao.org]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benanomicin A: A Tool for Elucidating Fungal Cell Wall Synthesis and Integrity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is a potent antifungal antibiotic produced by Actinomadura sp. that exhibits a broad spectrum of activity against a variety of pathogenic fungi. Its unique mechanism of action, targeting the fungal cell wall, makes it a valuable tool for studying the synthesis and integrity of this essential cellular structure. Unlike other cell wall active agents that inhibit chitin or glucan synthesis, this compound primarily interacts with mannoproteins, leading to a cascade of events that compromise cell membrane function and ultimately result in fungal cell death. These application notes provide detailed protocols for utilizing this compound to investigate fungal cell wall biology and to assess its antifungal properties.
Mechanism of Action
This compound exerts its fungicidal effect through a multi-step process initiated by its binding to mannan or mannoproteins, crucial components of the fungal cell wall. This interaction is a prerequisite for its antifungal activity.[1] Following this binding, this compound disrupts the normal structure and function of the fungal cell membrane. This disruption leads to an increase in cell permeability, causing the leakage of essential intracellular components such as potassium ions (K+) and ATP.[2] Furthermore, this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane, further compromising cellular function.[2] This multifaceted attack on the cell wall and membrane integrity culminates in cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated significant antifungal activity against a wide range of pathogenic fungi. The following tables summarize its in vitro and in vivo efficacy.
Table 1: In Vitro Activity of this compound (MIC Values)
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.2 - 6.25 |
| Cryptococcus neoformans | 0.05 - 1.56 |
| Aspergillus fumigatus | 0.78 - 12.5 |
| Various Yeasts (41 strains) | Broadly active |
| Dimorphic Fungi (23 strains) | Broadly active |
| Dematiaceous Fungi (23 strains) | Broadly active |
| Aspergilli (16 strains) | Broadly active |
| Dermatophytes (19 strains) | Broadly active |
Note: MIC values can vary depending on the specific strain and testing methodology. The MIC values of this compound are comparable to those of amphotericin B against several fungal species.[3]
Table 2: In Vivo Efficacy of this compound (ED50 Values)
| Fungal Species | Animal Model | ED50 (mg/kg/day, subcutaneous) |
| Candida albicans | Systemic infection in mice | 1.30 |
| Aspergillus fumigatus | Systemic infection in mice | 19.0 |
| Cryptococcus neoformans | Systemic infection in mice | 21.5 |
Source:[4]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on fungal cells.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a fungal isolate.
Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Prepare fungal inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.
-
Dilute inoculum: Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Serial dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 530 nm.
Protocol 2: Fungal Cell Wall Mannoprotein Binding Assay
This protocol is adapted from the use of this compound for mannan purification and can be used to assess the binding of this compound to the fungal cell wall.
Materials:
-
This compound
-
Fungal cells
-
Phosphate-buffered saline (PBS) with 10 mM CaCl2
-
Spectrophotometer
-
Microcentrifuge
Procedure:
-
Prepare fungal cell suspension: Grow fungal cells to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS with 10 mM CaCl2 to a known cell density.
-
Incubation with this compound: Add varying concentrations of this compound to the fungal cell suspension. Incubate at room temperature for 1 hour with gentle agitation.
-
Separation of unbound this compound: Centrifuge the cell suspension to pellet the fungal cells. Carefully collect the supernatant containing the unbound this compound.
-
Quantification of unbound this compound: Measure the absorbance of the supernatant at the characteristic wavelength for this compound (due to its chromophoric benzo[a]naphthacenequinone structure).
-
Calculation of bound this compound: The amount of bound this compound can be calculated by subtracting the amount of unbound this compound from the initial total amount.
-
Data analysis: Plot the amount of bound this compound against the initial concentration to determine the binding affinity.
Protocol 3: H+-ATPase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on fungal plasma membrane H+-ATPase activity.
Materials:
-
This compound
-
Isolated fungal plasma membrane vesicles
-
Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM sodium azide)
-
ATP
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Prepare plasma membrane vesicles: Isolate plasma membrane vesicles from the fungus of interest using established biochemical methods.
-
Pre-incubation with this compound: Pre-incubate the membrane vesicles with various concentrations of this compound in the assay buffer for 10-15 minutes at 30°C.
-
Initiate reaction: Start the ATPase reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop reaction and measure phosphate release: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored complex.
-
Quantification: Measure the absorbance of the colored complex at approximately 660 nm.
-
Controls: Include a control without this compound (to determine 100% enzyme activity) and a control without ATP (to measure background phosphate).
-
Data analysis: Calculate the percentage of H+-ATPase inhibition for each this compound concentration and determine the IC50 value.
Protocol 4: Assessment of Cell Membrane Permeability (Potassium Efflux)
This protocol measures the leakage of intracellular potassium ions as an indicator of increased cell membrane permeability induced by this compound.
Materials:
-
This compound
-
Fungal cells
-
Low-potassium buffer (e.g., MES buffer with glucose)
-
Potassium-selective electrode or atomic absorption spectrophotometer
-
Microcentrifuge
Procedure:
-
Prepare fungal cells: Grow fungal cells to mid-log phase, harvest, and wash them with a low-potassium buffer. Resuspend the cells in the same buffer to a high density.
-
Treatment with this compound: Add this compound at its MIC or supra-MIC concentrations to the cell suspension.
-
Time-course sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Separation of extracellular fluid: Immediately centrifuge the aliquots to pellet the cells.
-
Measure extracellular potassium: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
Total potassium release: To determine the total intracellular potassium, lyse an aliquot of the untreated cells (e.g., by boiling or sonication) and measure the potassium concentration.
-
Data analysis: Express the potassium leakage as a percentage of the total intracellular potassium and plot it against time for each this compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the antifungal properties of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benanomicin A in HIV Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is an antifungal antibiotic that has demonstrated promising activity against the Human Immunodeficiency Virus (HIV).[1] This compound is of significant interest in HIV research due to its potential to inhibit viral entry into host T-cells, a critical step in the HIV life cycle. These application notes provide an overview of the current understanding of this compound's anti-HIV activity, along with detailed protocols for its evaluation in a research setting.
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is believed to function as an HIV-1 entry inhibitor. The proposed mechanism involves the binding of this compound to mannose residues present on the viral envelope glycoprotein gp120. This interaction is thought to sterically hinder the binding of gp120 to the CD4 receptor and/or co-receptors (CCR5 or CXCR4) on the surface of target T-cells. By blocking this initial attachment and subsequent fusion events, this compound effectively prevents the virus from entering the host cell and initiating replication. This mechanism also explains its ability to inhibit syncytium formation, a process where an infected cell fuses with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to CD4+ T-cell depletion.[1]
References
Application Notes and Protocols for the Isolation of Novel Minor Benanomicins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a generalized framework for the isolation and purification of novel minor benanomicin analogs from Actinomadura species. The protocols are based on established methods for the separation of secondary metabolites from actinomycetes and related anthracycline antibiotics.
Introduction
Benanomicins are a group of anthracycline antibiotics known for their antifungal properties. While major benanomicin components have been well-characterized, the isolation of novel, minor analogs presents a significant challenge and a potential source of new therapeutic agents with improved activity or novel mechanisms of action. These minor compounds are often present in complex fermentation broths at very low concentrations, necessitating sensitive and high-resolution separation techniques. The pradimicin-benanomicin family of antibiotics is known to exert its antifungal effect by binding to mannan on the fungal cell surface, which leads to a disruption of membrane integrity[1]. This document outlines a general workflow for the fermentation, extraction, and purification of these minor benanomicins, along with methods for their characterization.
Data Presentation
Table 1: Illustrative Yields of Minor Benanomicins from Actinomadura sp. Fermentation
The following table presents hypothetical yet realistic quantitative data for the isolation of minor benanomicins from a 10-liter fermentation of an Actinomadura species. These values are for illustrative purposes to provide a benchmark for researchers.
| Compound | Retention Time (min) | Crude Extract (mg/L) | Purified Compound (mg/L) | Yield (%) | Purity (%) |
| Benanomicin C | 12.5 | 5.2 | 0.8 | 15.4 | >95 |
| Benanomicin D | 15.8 | 3.1 | 0.4 | 12.9 | >95 |
| Dexylosylbenanomicin A | 18.2 | 1.5 | 0.2 | 13.3 | >95 |
| 2'-Demethylthis compound | 21.4 | 0.9 | 0.1 | 11.1 | >95 |
Experimental Protocols
Protocol 1: Fermentation of Actinomadura sp.
This protocol describes the cultivation of Actinomadura sp. for the production of benanomicins.
Materials:
-
Sterile seed culture medium (e.g., ISP Medium 2)
-
Sterile production medium (e.g., a soybean meal-based medium)[2]
-
Cryopreserved vial of Actinomadura sp.
-
Baffled Erlenmeyer flasks
-
Fermenter
-
Incubator shaker
-
Autoclave
Procedure:
-
Seed Culture: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed culture medium with a cryopreserved vial of Actinomadura sp..
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good growth is observed.
-
Production Culture: Inoculate a 10-liter fermenter containing the sterile production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range for benanomicin production (typically pH 6.8-7.2).
Protocol 2: Extraction of Benanomicins from Culture Broth
This protocol details the extraction of benanomicin compounds from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction of Supernatant: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Extraction of Mycelium: Resuspend the mycelial biomass in acetone or methanol and stir for 2-3 hours to extract intracellular metabolites. Filter or centrifuge to remove the cell debris.
-
Combine and Concentrate: Combine the organic extracts from the supernatant and mycelium. Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dry the crude extract completely using a freeze-dryer.
Protocol 3: Isolation and Purification of Minor Benanomicins by HPLC
This protocol provides a general method for the separation of minor benanomicins using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude benanomicin extract
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Preparative and analytical C18 reverse-phase HPLC columns
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Sample Preparation: Dissolve the dried crude extract in a minimal amount of methanol or a mixture of methanol and water. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analytical HPLC: Perform an initial analytical run on a C18 column (e.g., 4.6 x 250 mm, 5 µm) to develop a suitable separation method. A common mobile phase system for anthracyclines is a gradient of water (with 0.1% formic acid) and acetonitrile[3][4][5].
-
Example Gradient:
-
0-5 min: 20% ACN
-
5-35 min: 20% to 80% ACN
-
35-40 min: 80% to 100% ACN
-
40-45 min: 100% ACN
-
45-50 min: 100% to 20% ACN
-
-
-
Preparative HPLC: Scale up the optimized analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) to isolate the minor peaks corresponding to the benanomicin analogs.
-
Fraction Collection: Collect fractions corresponding to the minor peaks of interest based on the UV-Vis chromatogram (detection is typically performed at around 290 nm and 490 nm for benanomicins).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the pure fractions of each compound.
-
Solvent Evaporation: Remove the HPLC solvents from the purified fractions using a rotary evaporator or freeze-dryer to obtain the isolated minor benanomicins.
Visualizations
Caption: A generalized workflow for the isolation of minor benanomicins.
Caption: Hypothetical signaling pathway for benanomicin antifungal activity.
References
- 1. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benanomicin A as a tool for studying H+-ATPase inhibition.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is an antifungal antibiotic produced by Actinomadura spadix.[1] Its primary mechanism of action involves the inhibition of H+-ATPases, particularly the plasma membrane H+-ATPase in yeast.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study H+-ATPase inhibition, with a focus on its established effects on fungal systems and potential applications in mammalian cell research. While this compound has shown some antiviral activity and low toxicity in certain contexts[1][3], its primary utility in a research setting, based on current literature, is as a specific inhibitor of fungal H+-ATPase.
Mechanism of Action
This compound exhibits its fungicidal activity by disrupting the cell permeability barrier in growing fungal cells, leading to the leakage of intracellular K+ and ATP.[2] This effect is attributed to its ability to inhibit the in vitro activity of H+-ATPase from yeast cell membranes to a greater extent than H+-ATPases from yeast mitochondria or vacuoles.[2] The binding of this compound to mannans or mannoproteins on the fungal cell surface is a crucial step for its antifungal activity.[4] This interaction is thought to disrupt the normal structure and function of the cell membrane, ultimately leading to cell death.[2] Studies on structure-activity relationships have indicated that the free carboxyl group and at least one sugar moiety in the Benanomicin molecule are essential for its biological activities.[1][5]
Data Presentation
Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.78 - 6.25 | [6] |
| Cryptococcus neoformans | 0.39 - 3.13 | [6] |
| Aspergillus fumigatus | 1.56 - 12.5 | [6] |
| Trichophyton spp. | 0.78 - 3.13 | [6] |
| Sporothrix schenckii | 0.78 - 1.56 | [6] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: In vivo Efficacy of this compound
| Infection Model | ED50 (mg/kg/day, subcutaneous) | Reference |
| Systemic Candida albicans | 1.30 | [7] |
| Systemic Aspergillus fumigatus | 19.0 | [7] |
| Systemic Cryptococcus neoformans | 21.5 | [7] |
Experimental Protocols
Note: Due to the limited availability of specific protocols for this compound, the following are adapted from established methods for studying H+-ATPase inhibitors. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: In Vitro H+-ATPase Inhibition Assay (Yeast Plasma Membrane)
This protocol is adapted from methods used to measure the activity of yeast plasma membrane H+-ATPase (Pma1).[8][9][10][11][12][13]
Objective: To determine the inhibitory effect of this compound on the activity of yeast plasma membrane H+-ATPase.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
Glass beads (0.45-0.55 mm)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM PMSF)
-
Membrane isolation buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.25 M sucrose, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM MES-Tris pH 6.5, 5 mM MgSO4, 50 mM KCl, 0.2 mM ammonium molybdate, 5 mM sodium azide)
-
ATP solution (100 mM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Yeast Plasma Membrane Preparation: a. Grow yeast cells to mid-log phase. b. Harvest cells by centrifugation and wash with distilled water. c. Resuspend the cell pellet in lysis buffer. d. Disrupt the cells by vortexing with glass beads. e. Centrifuge the lysate at a low speed to remove cell debris. f. Centrifuge the supernatant at a high speed to pellet the membranes. g. Resuspend the membrane pellet in membrane isolation buffer. h. Determine protein concentration using a standard method (e.g., Bradford assay).
-
H+-ATPase Activity Assay: a. In a 96-well plate, add the assay buffer. b. Add different concentrations of this compound to the wells. Include a solvent control (e.g., DMSO). c. Add the prepared yeast plasma membrane fraction to each well. d. Pre-incubate the plate at 30°C for 10 minutes. e. Initiate the reaction by adding ATP to a final concentration of 5 mM. f. Incubate at 30°C for 30 minutes. g. Stop the reaction by adding the malachite green reagent. h. Read the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the released inorganic phosphate.
-
Data Analysis: a. Calculate the percentage of H+-ATPase inhibition for each concentration of this compound compared to the solvent control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
References
- 1. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIFUNGAL AND ANTIVIRAL ACTIVITIES OF BENANOMICINS AND THEIR ANALOGUES [jstage.jst.go.jp]
- 4. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structures of new antifungal antibiotics, benanomicins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP activation of plasma membrane yeast H(+)-ATPase shows complex kinetics independently of the degree of purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of plasma membrane H+-ATPase and expression of PMA1 and PMA2 genes in Saccharomyces cerevisiae cells grown at optimal and low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The H(+)-ATPase of the plasma membrane from yeast. Kinetics of ATP hydrolysis in native membranes, isolated and reconstituted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biogenesis and function of the yeast plasma-membrane H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Benanomicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo experimental studies to evaluate the efficacy of Benanomicin A, an anthracycline antibiotic with both antifungal and antineoplastic properties.[1][2] The protocols outlined below are adaptable for various research questions, from determining antifungal efficacy in a systemic infection model to evaluating antitumor activity in a xenograft model.
Mechanism of Action
This compound exerts its antifungal effects by binding to mannan and mannoproteins on the fungal cell surface.[1][3] This interaction disrupts the integrity of the cell membrane, leading to increased permeability and inhibition of essential enzymes like H+-ATPase.[1] This disruption of proton gradients can interfere with nutrient uptake and cytoplasmic pH regulation. Furthermore, by altering the fungal cell surface, this compound can increase the susceptibility of pathogens like Candida albicans to phagocytosis by host immune cells.[4] In the context of its antineoplastic activity, as an anthracycline, it is likely to involve mechanisms common to this class of drugs, such as intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.
Experimental Design Considerations
Effective in vivo studies require careful planning to ensure reproducible and statistically significant results. Key considerations include the selection of an appropriate animal model, determination of sample size, definition of study groups, and establishment of clear endpoints.[5][6] Pilot studies are recommended to determine the optimal dosing, route of administration, and to identify any potential acute toxicities of this compound.[5]
Animal Models:
-
For Antifungal Studies: Murine models of systemic candidiasis are well-established and recommended.[6][7][8][9] Immunocompromised models (e.g., using cyclophosphamide or 5-fluorouracil to induce neutropenia) can be employed to mimic infections in susceptible patient populations.[9][10]
-
For Anticancer Studies: Subcutaneous xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) are standard for evaluating the efficacy of anticancer agents.[11][12] These models involve the implantation of human cancer cell lines.
Study Groups: A typical study design will include:
-
Vehicle Control: Animals receiving the delivery vehicle for this compound.
-
This compound Treatment Group(s): Animals receiving one or more dose levels of this compound.
-
Positive Control (Optional but Recommended): Animals receiving a standard-of-care antifungal (e.g., fluconazole) or anticancer drug (e.g., doxorubicin), depending on the model.[6]
-
Untreated/Uninfected Control (for infection models): A group of animals that are not infected and not treated to serve as a baseline for health parameters.
Protocol 1: Murine Model of Systemic Candidiasis
This protocol details the procedure for evaluating the antifungal efficacy of this compound in a mouse model of disseminated candidiasis.[6][7][8]
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)[9]
-
Yeast Peptone Dextrose (YPD) broth and agar
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
6-8 week old male or female mice (e.g., BALB/c or CD-1)[9]
-
Vehicle for this compound (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO, to be determined in pilot studies)
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide)
-
(Optional) Positive control antifungal (e.g., fluconazole)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans from a frozen stock on a YPD agar plate.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.[8]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection (e.g., 1 x 10^6 cells/mL).[6]
-
-
(Optional) Immunosuppression:
-
If using an immunocompromised model, administer the immunosuppressive agent according to established protocols. For example, cyclophosphamide can be administered intraperitoneally 4 days and 1 day before infection.[10]
-
-
Infection:
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) daily for a specified duration (e.g., 7 days).
-
Administer the vehicle and any positive control drug to the respective groups.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days.
-
Primary Endpoint: Survival rate.
-
Secondary Endpoint (Fungal Burden): At a predetermined time point (e.g., day 3 or 7 post-infection), a subset of animals from each group can be euthanized. Kidneys (the primary target organ in this model) are aseptically removed, weighed, and homogenized in sterile PBS.[7] Serial dilutions of the homogenate are plated on YPD agar, and colony-forming units (CFU) are counted after incubation to determine the fungal load per gram of tissue.
-
Data Presentation:
Table 1: Survival Data in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Number of Animals | Median Survival (Days) | Percent Survival (Day 21) |
| Vehicle Control | - | 10 | 5 | 0% |
| This compound | 10 | 10 | 12 | 40% |
| This compound | 25 | 10 | >21 | 80% |
| Fluconazole | 20 | 10 | >21 | 90% |
Table 2: Kidney Fungal Burden at Day 3 Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | 6.8 (± 0.5) |
| This compound | 10 | 4.2 (± 0.7) |
| This compound | 25 | 2.5 (± 0.4) |
| Fluconazole | 20 | 2.1 (± 0.3) |
Protocol 2: Human Tumor Xenograft Model
This protocol describes the evaluation of the antitumor activity of this compound using a subcutaneous human tumor xenograft model in mice.[11][12]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Vehicle for this compound
-
(Optional) Positive control anticancer drug (e.g., doxorubicin)
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase using trypsin.[12]
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor formation.[12] Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.[11]
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth. Calipers should be used to measure the tumor dimensions (length and width) every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.[6]
-
-
Treatment:
-
Initiate treatment with this compound, vehicle, and any positive controls.
-
Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route for a set duration (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weight throughout the study to assess efficacy and toxicity.
-
Primary Endpoint: Tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (% TGI) compared to the vehicle control group.
-
Secondary Endpoints: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation:
Table 3: Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) (± SD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 (± 250) | - | +5% |
| This compound | 20 | 850 (± 180) | 45.2% | -2% |
| This compound | 40 | 420 (± 120) | 72.9% | -8% |
| Doxorubicin | 5 | 350 (± 100) | 77.4% | -12% |
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Proposed antifungal mechanism of action for this compound.
Caption: Experimental workflow for the murine candidiasis model.
Caption: Experimental workflow for the tumor xenograft model.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-microbial activities of mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine model of invasive candidiasis [bio-protocol.org]
- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benanomicin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin A is a naturally occurring antifungal agent with a mechanism of action that involves the disruption of the fungal cell membrane and inhibition of plasma membrane H+-ATPase. These dual modes of action make it a promising candidate for the development of new antifungal therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify compounds with enhanced antifungal activity. The protocols herein describe a primary whole-cell viability screen followed by a secondary target-based screen focused on H+-ATPase inhibition.
Primary Screening: Fungal Cell Viability Assay
The primary screen aims to identify analogs with potent antifungal activity by assessing their impact on the viability of a model fungal organism, such as Saccharomyces cerevisiae or a relevant pathogenic strain. A resazurin-based assay is employed for its simplicity, robustness, and suitability for HTS.[1][2]
Experimental Protocol: Resazurin-Based Fungal Cell Viability Assay
This protocol is designed for a 384-well microplate format.
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae)
-
Yeast extract-peptone-dextrose (YPD) broth
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO vehicle)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)
-
Sterile, clear-bottom, black 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Fungal Culture Preparation: Inoculate a starter culture of the fungal strain in YPD broth and incubate overnight at 30°C with shaking. The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.
-
Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each this compound analog solution into the wells of the 384-well plate. Include wells with 1 µL of Amphotericin B (positive control) and 1 µL of DMSO (negative control).
-
Cell Seeding: Add 50 µL of the diluted fungal culture to each well of the compound-containing plate. This results in a final volume of 51 µL and a final DMSO concentration of approximately 2%.
-
Incubation: Cover the plates and incubate at 30°C for 18-24 hours, or until the fungal growth in the negative control wells is evident.
-
Resazurin Addition: Add 5 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 30°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation
The results of the primary screen should be summarized in a table to facilitate the identification of hit compounds.
| Analog ID | Concentration (µM) | % Inhibition | Z'-factor |
| BNA-001 | 10 | 95.2 | 0.85 |
| BNA-002 | 10 | 15.7 | 0.85 |
| ... | ... | ... | ... |
| Amphotericin B | 5 | 98.1 | 0.85 |
| DMSO | - | 0 | 0.85 |
Secondary Screening: H+-ATPase Inhibition Assay
Analogs that demonstrate significant activity in the primary screen should be further evaluated in a target-based assay to confirm their mechanism of action. This secondary screen measures the inhibition of fungal plasma membrane H+-ATPase activity. A malachite green-based colorimetric assay is a suitable HTS method for detecting the inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[3][4][5][6]
Experimental Protocol: Malachite Green H+-ATPase Inhibition Assay
This protocol is adapted for a 384-well microplate format.
Materials:
-
Isolated fungal plasma membrane vesicles enriched in H+-ATPase
-
Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM sodium azide)
-
This compound analogs identified as hits from the primary screen
-
Positive control (e.g., Bafilomycin A1, a known V-ATPase inhibitor that also shows some activity against P-type ATPases)[7][8][9]
-
Negative control (DMSO vehicle)
-
ATP solution (2 mM in assay buffer)
-
Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and a stabilizing agent)
-
Sterile, clear 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Enzyme and Compound Preparation: In the wells of a 384-well plate, add 10 µL of the fungal plasma membrane vesicle suspension. To these wells, add 1 µL of the this compound analog solutions, positive control, or negative control.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the ATPase reaction by adding 10 µL of the ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 30 minutes.
-
Termination of Reaction and Color Development: Stop the reaction and develop the color by adding 30 µL of the Malachite Green Reagent to each well.
-
Final Incubation: Incubate at room temperature for 15-20 minutes to allow for color stabilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
Data Presentation
The IC50 values for the inhibition of H+-ATPase activity should be determined and presented in a clear, tabular format.
| Analog ID | H+-ATPase IC50 (µM) |
| BNA-001 | 2.5 |
| BNA-009 | 5.1 |
| ... | ... |
| Bafilomycin A1 | 0.1 |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound analogs.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activation.
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Application Notes and Protocols for the Quantification of Benanomicin A
This document provides detailed methodologies for the quantitative analysis of Benanomicin A in various samples, tailored for researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques for similar antibiotic compounds and are intended to serve as a comprehensive guide for developing and validating specific assays for this compound.
Introduction
This compound is a member of the aminoglycoside class of antibiotics. Accurate and precise quantification of this compound in biological and pharmaceutical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control processes. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and accessible method for quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.[1][2]
Sample Preparation
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis.[3][4] The choice of method depends on the sample type and the analytical technique to be used.
Protein Precipitation
This method is commonly used for biological samples such as plasma and serum prior to LC-MS/MS analysis.[5]
Protocol:
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a precipitating agent (e.g., ice-cold acetonitrile or 10% perchloric acid).[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Solid-Phase Extraction (SPE)
SPE is a more selective sample clean-up technique that can be used for various sample types, including biological fluids and environmental samples. It is particularly useful for removing matrix interferences that can suppress ionization in mass spectrometry.[7]
Protocol:
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge using 1 mL of methanol or an appropriate elution solvent.
-
The eluate can then be evaporated and reconstituted for analysis.
Experimental Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase | Isocratic mixture of phosphate buffer and acetonitrile (e.g., 90:10, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | Determined by UV scan of this compound (typically around 200-230 nm for aminoglycosides) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Protocol:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample as described in the sample preparation section.
-
Inject the standards and samples into the HPLC system.
-
Quantify this compound by comparing the peak area of the sample to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its high sensitivity and specificity.[1]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Chromatography | HPLC or UHPLC system |
| Column | HILIC column (e.g., Atlantis Premier BEH Z-HILIC) for polar compounds like aminoglycosides[7] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile)[9] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ion (Q3) for Quantification: A specific fragment ion
-
Product Ion (Q3) for Confirmation: A second specific fragment ion
Protocol:
-
Optimize the mass spectrometer parameters for this compound by infusing a standard solution.
-
Develop a chromatographic method to achieve good peak shape and separation from matrix components.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank matrix.[10]
-
Process the samples, calibration standards, and QC samples using the appropriate sample preparation method.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify this compound using the calibration curve generated from the analyte/internal standard peak area ratios.
Logical Flow for Method Selection
Caption: Decision tree for analytical method selection.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | - | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (%Recovery) | 98 - 102% | 99.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters (Example for Plasma)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | < ± 8% |
| Matrix Effect | CV ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
| Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL[7] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the complexity of the sample matrix.[2] For pharmaceutical analysis where concentrations are relatively high, a validated HPLC-UV method can be sufficient. However, for bioanalytical studies requiring low detection limits and high selectivity, LC-MS/MS is the recommended technique. The protocols and data presented here provide a solid foundation for developing and implementing robust and reliable analytical methods for this compound.
References
- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. syncsci.com [syncsci.com]
- 10. uab.edu [uab.edu]
Total Synthesis of Benanomicin-Pradimicin Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis routes developed for the benanomicin-pradimicin class of antibiotics. These natural products exhibit significant antifungal and antiviral activities, making their synthetic access a crucial aspect of drug discovery and development. This guide summarizes key synthetic strategies, presents quantitative data in a comparative format, and offers detailed experimental protocols for pivotal reactions.
Introduction
The benanomicin-pradimicin antibiotics are a family of complex natural products characterized by a benzo[a]naphthacenequinone core, a D-amino acid moiety, and a carbohydrate residue. Their potent biological activities have spurred significant interest in their total synthesis, not only to secure a reliable supply for further biological evaluation but also to enable the synthesis of novel analogs with improved therapeutic properties. Several research groups have reported elegant and innovative synthetic strategies to tackle the challenges associated with the construction of this intricate molecular architecture. This document will focus on the key approaches developed to date, providing a comparative analysis to aid researchers in the field.
Key Synthetic Strategies
The total synthesis of benanomicin-pradimicin antibiotics can be broadly dissected into the construction of the aglycon (the non-sugar portion) and the subsequent glycosylation. Different research groups have devised unique approaches to assemble the tetracyclic aglycon and introduce the sugar moiety.
Aglycon Synthesis: The Suzuki and Ohmori Approach
A general and versatile route to the benanomicin-pradimicin aglycon has been reported by the research groups of Suzuki and Ohmori.[1][2] This strategy relies on two key transformations to control the stereochemistry of the B-ring: a diastereoselective ring-opening of a biaryl lactone and a stereocontrolled semi-pinacol cyclization.
A logical workflow for the Suzuki-Ohmori synthesis of the aglycon is depicted below.
Caption: Suzuki-Ohmori Aglycon Synthesis Workflow.
This approach offers excellent control over the two crucial stereocenters in the B-ring of the aglycon.[1]
Aglycon Synthesis: Diels-Alder Strategy
An alternative approach to the benanomicin aglycon involves a Diels-Alder reaction to construct the core ring system. This strategy has been explored for the synthesis of the 5,6-dihydrobenzo[a]naphthacenequinone skeleton.[3] The key advantage of this method lies in its ability to rapidly assemble the polycyclic framework.
The general concept of the Diels-Alder approach is illustrated below.
Caption: Diels-Alder Approach to the Aglycon Core.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the Suzuki-Ohmori synthesis of the tetracyclic ABCD ring system, which serves as a common intermediate for various benanomicin-pradimicin antibiotics.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Diastereoselective Ring Opening | Biaryl Lactone | (R)-Valinol | Ring-Opened Amide | 92 | [1] |
| Stereocontrolled Semi-Pinacol Cyclization | Aldehyde Acetal | SmI₂, BF₃·OEt₂, Proton Source | ABCD Tetracyclic Diol | 75 | [1] |
| Glycosylation | ABCD Tetracyclic Diol, Glycosyl Donor | Cp₂HfCl₂-AgOTf (1:2) | Glycosylated Tetracycle | 70-85 | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Ring-Opening of Biaryl Lactone
This protocol describes the diastereoselective opening of a biaryl lactone using (R)-valinol as a chiral nucleophile, a key step in establishing the axial chirality of the biaryl system.
Materials:
-
Biaryl lactone
-
(R)-Valinol
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
A solution of the biaryl lactone in anhydrous toluene is prepared in a flame-dried flask under an argon atmosphere.
-
(R)-Valinol (2.0 equivalents) is added to the solution at room temperature.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired ring-opened amide.
Expected Yield: ~92%[1]
Protocol 2: Stereocontrolled Semi-Pinacol Cyclization
This protocol details the samarium(II) iodide-mediated semi-pinacol cyclization to construct the ABCD tetracyclic core with control over the C-5 and C-6 stereocenters.
Materials:
-
Aldehyde acetal precursor
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,6-Lutidine
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the aldehyde acetal precursor and 2,6-lutidine in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere and cooled to -78 °C.
-
BF₃·OEt₂ is added dropwise to the solution.
-
A solution of SmI₂ in THF is added dropwise until a deep green color persists.
-
Methanol is added, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the ABCD tetracyclic diol.
Expected Yield: ~75%[1]
Protocol 3: Glycosylation of the Aglycon
This protocol describes the glycosylation of the ABCD tetracyclic aglycon using a glycosyl fluoride donor activated by a combination of Cp₂HfCl₂ and AgOTf.
Materials:
-
ABCD tetracyclic aglycon
-
Glycosyl fluoride donor
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Standard laboratory glassware for inert atmosphere reactions
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the ABCD tetracyclic aglycon, glycosyl fluoride donor, and activated 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere at -78 °C.
-
A pre-mixed solution of Cp₂HfCl₂ and AgOTf (1:2 molar ratio) in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is filtered, and the filtrate is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the glycosylated product.
Expected Yield: 70-85%[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the overall logical flow of the total synthesis of a benanomicin-pradimicin antibiotic, from the key building blocks to the final natural product.
Caption: Overall Workflow for Benanomicin-Pradimicin Total Synthesis.
Conclusion
The total synthesis of benanomicin-pradimicin antibiotics remains a challenging yet rewarding endeavor in organic chemistry. The strategies outlined in this document, particularly the versatile approach developed by Suzuki and Ohmori, provide a solid foundation for accessing these biologically important molecules. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further research into alternative synthetic routes will undoubtedly lead to more efficient and scalable syntheses, paving the way for a deeper understanding of the structure-activity relationships within this fascinating class of antibiotics.
References
- 1. General synthesis route to benanomicin-pradimicin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regio- and stereocontrolled total synthesis of benanomicin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic approach to benanomicin A. 1. Synthesis of 5,6-dihydrobenzo[a]naphthacenequinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Benanomicin A solubility issues in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Benanomicin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is generally insoluble in water.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is also reported to be soluble in ethanol and poorly soluble in methanol and chloroform.[1][2]
Q2: How can I prepare a stock solution of this compound for my experiments?
A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent. DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds.
Q3: What is the recommended procedure for dissolving this compound in DMSO?
A3: To prepare a stock solution in DMSO, add the appropriate volume of DMSO to your weighed amount of this compound powder. Gentle vortexing or sonication can be used to aid dissolution. It is advisable to start with a small volume of solvent and incrementally add more until the compound is fully dissolved to achieve a higher concentration stock.
Q4: I've prepared a DMSO stock solution. How do I dilute this into my aqueous experimental medium (e.g., cell culture media, buffer)?
A4: When diluting a DMSO stock solution into an aqueous medium, it is crucial to do so in a stepwise manner to avoid precipitation. Rapidly diluting the DMSO stock in a large volume of aqueous buffer can cause the this compound to crash out of solution. A common practice is to add the DMSO stock to a small volume of the aqueous medium first, ensuring it is well-mixed, before bringing it to the final desired volume.
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q6: Can I use other solvents to prepare my stock solution?
A6: Yes, besides DMSO, this compound is also soluble in DMF and ethanol.[1][2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your system to that solvent. Always perform a vehicle control with the chosen solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in my aqueous buffer. | This compound is insoluble in water.[1] | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into your aqueous buffer. |
| A precipitate forms when I add my DMSO stock solution to the aqueous medium. | The sudden change in solvent polarity is causing the compound to precipitate. | Perform a serial dilution. Add the DMSO stock to a small, intermediate volume of the aqueous medium and mix well before adding it to the final volume. Consider using a co-solvent system if precipitation persists. |
| I am observing toxicity in my cell culture, even at low concentrations of this compound. | The toxicity might be due to the final concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of your organic solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design. |
| My experimental results are inconsistent. | The stability of this compound in your aqueous solution may be poor over the duration of the experiment. | Prepare fresh dilutions of this compound from your stock solution for each experiment. Assess the stability of this compound in your specific buffer and experimental conditions if inconsistencies persist. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 827.74 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 8.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for Cellular Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the final desired concentration of this compound and the final volume for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL, first add 1 µL of the 10 mM stock to 99 µL of your aqueous medium to make a 100 µM intermediate solution.
-
Mix the intermediate solution thoroughly by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous medium to reach the final concentration of 10 µM.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration is 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Proposed mechanism of action of this compound.
References
Troubleshooting Benanomicin A instability and degradation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Benanomicin A. The information provided is based on general principles of chemical stability and analysis for complex organic molecules. Researchers should adapt these guidelines to their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to have changed color. What could be the cause?
A change in the color of your this compound sample, which is typically a dark red powder, could indicate degradation. Potential causes include exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with oxidative species. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the sample.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?
The appearance of new peaks in your HPLC chromatogram suggests the presence of impurities or degradation products. To confirm if these are related to this compound degradation, you can perform forced degradation studies on a known pure sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation studies, they are likely degradation products.
Q3: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1] It is a dark red powder and should be protected from light. For solutions, solubility is best in DMSO and DMF, with poor solubility in methanol and chloroform, and it is insoluble in water.[1] To minimize degradation in solution, it is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for a limited duration, after validating their stability under these conditions.
Q4: How does pH affect the stability of this compound in solution?
While specific data on this compound is limited, many complex antibiotics exhibit pH-dependent stability.[2] Both acidic and basic conditions can catalyze hydrolysis of labile functional groups. If you are working with this compound in aqueous buffers, it is crucial to evaluate its stability at the specific pH of your experiment. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation by HPLC.
Q5: Can I work with this compound on the benchtop under normal laboratory lighting?
Given that many complex organic molecules are sensitive to light, it is best practice to minimize the exposure of this compound, both in solid form and in solution, to direct light. Use amber vials or cover your containers with aluminum foil to protect them from light, especially during long experiments.
Troubleshooting Guide for this compound Instability
This guide provides a structured approach to identifying and resolving common issues related to the instability and degradation of this compound.
Table 1: Troubleshooting Common this compound Instability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of biological activity | Degradation of this compound. | 1. Verify the purity of your this compound stock using HPLC. 2. Prepare fresh solutions for your experiments. 3. Review your experimental protocol for potential sources of degradation (e.g., incompatible solvents, extreme pH, prolonged exposure to light or heat). |
| Appearance of new peaks in HPLC chromatogram | Sample degradation. | 1. Compare the chromatogram to a reference standard of pure this compound. 2. Perform forced degradation studies to identify potential degradation products. 3. Use LC-MS/MS to characterize the unknown peaks. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | 1. Confirm the appropriate solvent for your desired concentration. This compound is soluble in DMSO and DMF.[1] 2. Ensure your storage containers are properly sealed to prevent solvent evaporation. 3. If using aqueous buffers, be mindful of potential precipitation as this compound is insoluble in water.[1] |
| Inconsistent experimental results | Inconsistent purity of this compound samples. | 1. Always use a well-characterized and pure batch of this compound. 2. Routinely check the purity of your stock solutions, especially if they are stored for extended periods. 3. Standardize your sample preparation and handling procedures. |
Hypothetical Stability Data for this compound
The following table presents hypothetical quantitative data to illustrate how the stability of this compound might be characterized under different conditions. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 2: Illustrative Example of this compound Stability Under Forced Degradation
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 25% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 40% | 3 |
| 10% H₂O₂ | 24 hours | 25°C | 15% | 1 |
| Dry Heat | 48 hours | 80°C | 10% | 1 |
| Photolytic (UV light) | 24 hours | 25°C | 30% | 2 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 10% H₂O₂). Incubate at room temperature for a defined period. Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, incubate a solution of this compound at a similar temperature. At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at various time points.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A diode array detector (DAD) can be used to check for peak purity.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A gradient elution method is often necessary for separating a parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of this compound and its degradation products (generated from forced degradation studies).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.
-
Validation: Validate the developed method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
How to prevent Benanomicin A precipitation in cell culture media.
Welcome to the technical support center for Benanomicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a microbial metabolite with antifungal, fungicidal, and antiviral activities.[1] It is known to be soluble in DMSO and DMF, poorly soluble in methanol and chloroform, and insoluble in water.[2]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue.[3][4] This can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is inherently insoluble in water.[2] When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium can exceed its solubility limit.
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the medium can cause localized high concentrations, leading to immediate precipitation.[5]
-
pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) may not be optimal for this compound solubility.[6][7]
-
Interactions with Media Components: Components in the media, such as salts (e.g., calcium phosphate) and proteins (if using serum), can potentially interact with this compound and contribute to precipitation.[8][9][10]
-
Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.[8][10]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Based on its known solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% , with many researchers aiming for 0.1% or less .[11][12][13] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is a common problem when diluting a hydrophobic compound from a DMSO stock into an aqueous solution.
Experimental Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Solutions:
-
Decrease the Stock Concentration: Prepare a lower concentration of your this compound stock solution in DMSO. This will necessitate adding a larger volume to your culture medium to achieve the desired final concentration, but it will also lower the degree of solvent shock.
-
Slow, Drop-wise Addition with Agitation: Add the DMSO stock solution to your pre-warmed cell culture medium very slowly, drop by drop, while gently vortexing or swirling the medium.[5] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warm the Medium: Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock.
-
Consider Serum: If your experimental design allows, using a medium containing fetal bovine serum (FBS) may help. Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds.[3][14]
Issue: The cell culture medium becomes cloudy or a precipitate forms over time.
This may indicate a slower precipitation process or interactions with media components.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| pH Shift in Medium | Ensure the cell culture is properly buffered and the incubator's CO2 level is correct for the medium being used (e.g., 5-10% for DMEM). An increase in pH can cause precipitation of salts like calcium phosphate.[10] |
| Instability of Media Components | Avoid repeated freeze-thaw cycles of the medium, which can lead to the precipitation of components like L-glutamine.[9][10] Store media according to the manufacturer's instructions. |
| Interaction with Serum | If using a serum-containing medium, heat inactivation of the serum (if not already done by the manufacturer) can sometimes cause protein aggregation and precipitation.[15] |
| This compound Degradation | While specific data on this compound degradation in media is limited, some compounds can degrade over time into less soluble byproducts.[16][17] It is advisable to prepare fresh this compound-containing media for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration may need to be determined empirically.
Materials:
-
This compound powder
-
Sterile, high-quality Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Determine the desired stock concentration. A common starting point for hydrophobic drugs is 10 mM.
-
Calculate the mass of this compound powder needed to achieve the desired concentration in a specific volume of DMSO.
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol is designed to minimize precipitation when preparing the final working concentration of this compound in your cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise and slowly to the side of the tube.
-
Continue to mix the solution for a few seconds after adding the stock.
-
Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Signaling Pathway
Mechanism of Action: Inhibition of Vacuolar H+-ATPase (V-ATPase)
This compound exerts its effects, in part, by inhibiting the vacuolar H+-ATPase (V-ATPase). This enzyme is a proton pump found on the membranes of various intracellular organelles, such as lysosomes and endosomes. Its primary function is to acidify the lumen of these organelles by pumping protons from the cytoplasm.
Diagram of V-ATPase Inhibition by this compound
Caption: this compound inhibits the V-ATPase proton pump.
The inhibition of V-ATPase by this compound disrupts the acidification of these organelles, which can interfere with numerous cellular processes that rely on a low pH environment, including:
-
Protein degradation and recycling within lysosomes.[8]
-
Processing of endocytosed material.[8]
-
Maturation and sorting of proteins in the Golgi apparatus.[8]
-
Signaling pathways that are regulated by endosomal pH, such as the mTORC1 pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vitroscient.com [vitroscient.com]
- 5. researchgate.net [researchgate.net]
- 6. shopresearch.euromedex.com [shopresearch.euromedex.com]
- 7. Function, structure and regulation of the vacuolar (H+)-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]
- 9. Cell Culture Academy [procellsystem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Proof of concept: Pull down assay using bovine serum albumin and an immunomodulator small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor-induced Vacuolar (H+)-ATPase Assembly: A ROLE IN SIGNALING VIA mTORC1 ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Benanomicin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Benanomicin A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
This compound exhibits its primary antifungal activity by binding to mannans or mannoproteins on the cell wall and membrane of susceptible fungi.[1][2] This interaction is thought to disrupt the normal structure and function of the cell membrane, leading to increased permeability, leakage of intracellular components like K+ and ATP, and ultimately cell death.[1] Additionally, this compound has been shown to inhibit the in vitro activity of H+-ATPase from yeast cell membranes.[1]
Q2: Are there known off-target effects of this compound in mammalian cells?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound in mammalian cells. One study noted that this compound does not bind to mammalian cells.[3] However, due to its structural resemblance to anthracyclines, which are known to intercalate with DNA and affect topoisomerase II activity, it is prudent to investigate potential off-target interactions within mammalian systems.
Q3: What general strategies can be employed to minimize off-target effects of small molecules like this compound?
Several strategies can be adopted to identify and minimize off-target effects:
-
Target Deconvolution: Employ methods to identify the specific molecular targets of this compound in your cellular model. Techniques include affinity purification coupled with mass spectrometry, cellular thermal shift assay (CETSA), and photoaffinity labeling.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which structural moieties are responsible for the desired activity and which may contribute to off-target effects.[5][6][7] This can guide the design of more specific compounds.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls in your experiments.
-
Orthogonal Assays: Confirm key findings using different experimental assays that rely on distinct detection principles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in mammalian cells at expected active concentration. | Off-target effects leading to cellular toxicity. | 1. Perform a dose-response curve to determine the EC50 and IC50 values. 2. Conduct a panel of cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) to understand the mechanism of cell death. 3. Attempt to identify off-targets using proteomics-based approaches. |
| Inconsistent or unexpected phenotypic changes in cellular assays. | Engagement of unknown off-targets affecting cellular signaling pathways. | 1. Profile the effect of this compound on global gene expression (RNA-seq) or protein phosphorylation (phosphoproteomics). 2. Use pathway analysis tools to identify signaling cascades that are perturbed. 3. Validate the involvement of identified pathways using specific inhibitors or genetic knockdown. |
| Difficulty in confirming direct target engagement. | Weak or transient binding to the intended target; technical issues with the assay. | 1. Optimize target engagement assays (e.g., CETSA, SPR, ITC). 2. Consider using photo-crosslinkable analogs of this compound to covalently capture interacting proteins. 3. Validate target engagement in a cellular context using methods like CETSA.[8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples precisely
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents and equipment or Mass Spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (DMSO).
-
Harvesting: After the incubation period, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis:
-
Western Blot: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against the putative target protein.
-
Mass Spectrometry: For an unbiased approach, analyze the soluble proteome using mass spectrometry to identify proteins stabilized by this compound.
-
-
Data Interpretation: An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.[9]
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Investigating impact on signaling pathways.
Caption: Impact of concentration on specificity.
References
- 1. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological alterations of Saccharomyces cerevisiae induced by this compound, an antifungal antibiotic with mannan affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid analogs of this compound through desalaninethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Benanomicin A stability under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benanomicin A. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, before preparing aqueous dilutions. The solubility and stability in aqueous solutions at different pH values have not been extensively reported, so it is advisable to prepare fresh aqueous solutions for each experiment or conduct a stability study for your specific buffer system.
Q3: I noticed a change in the color of my this compound solution. What does this indicate?
A change in the color of the solution could be an indication of degradation. This compound is a dark red powder, and significant color variation in solution may suggest chemical changes.[1] It is recommended to prepare fresh solutions if you observe any visual changes. For structurally similar compounds like some anthracyclines, stability is known to be pH-dependent.
Q4: Can I store this compound solutions at room temperature or 4°C?
While specific data for this compound is unavailable, studies on other anthracycline antibiotics, which are structurally similar, have shown that they are more stable at refrigerated temperatures (4°C) and when protected from light. For example, doxorubicin, epirubicin, and daunorubicin solutions maintain stability for up to 7 days at 4°C in the dark. Therefore, it is advisable to store this compound solutions at 4°C and protect them from light. Avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
The specific degradation pathways of this compound have not been fully elucidated in publicly available literature. However, based on its structure, potential degradation could occur through hydrolysis of glycosidic bonds or modifications to the aromatic core, especially under exposure to light, non-optimal pH, or high temperatures. A generalized potential degradation pathway is illustrated below.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, protect from light and store at 4°C. Perform a stability study in your experimental buffer to determine the compound's stability over the course of your assay. |
| Loss of biological activity | Improper storage of this compound powder or solutions. | Ensure the powdered compound is stored at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for longer-term storage. |
| Precipitate formation in aqueous solution | Poor solubility or degradation. | Ensure the concentration is within the solubility limits for your chosen solvent system. If a precipitate forms in a previously clear solution, it may be a sign of degradation. |
Experimental Protocols
General Protocol for a Stability Study of this compound in an Aqueous Buffer
This protocol outlines a general workflow to assess the stability of this compound in a specific experimental buffer.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the aqueous buffer of interest to the final desired concentration.
-
-
Storage Conditions:
-
Aliquot the test solution into several vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Calculate the degradation rate and half-life of this compound under each condition.
-
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Strategies to Reduce Benanomicin A Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Benanomicin A on non-target cells during their experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Mammalian Cell Lines
Question: We are observing significant cytotoxicity in our non-target mammalian cell lines even at low concentrations of this compound. How can we reduce this off-target effect?
Answer: High off-target cytotoxicity can be a significant hurdle. Here are several strategies you can employ, ranging from optimizing experimental parameters to more advanced formulation approaches.
Initial Troubleshooting Steps:
-
Confirm Drug Concentration and Purity:
-
Verify the concentration of your this compound stock solution.
-
Ensure the purity of the compound to rule out cytotoxic impurities.
-
-
Optimize Incubation Time:
-
Reduce the exposure time of the cells to this compound. A time-course experiment can help determine the minimum time required to observe the desired on-target effect while minimizing off-target cytotoxicity.
-
-
Cell Density Optimization:
-
Ensure that you are using an optimal cell density for your cytotoxicity assays. Low cell density can sometimes exaggerate cytotoxic effects.
-
Advanced Strategies:
-
Structural Modification to Synthesize Less Toxic Analogs:
-
Consider synthesizing or obtaining analogs of this compound. Structural modifications, particularly to the D-alanine and sugar moieties, have been shown to alter the biological activity and binding properties of related compounds, which could lead to reduced cytotoxicity in mammalian cells.
-
-
Liposomal Encapsulation:
-
Encapsulating this compound in liposomes can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its uptake by non-target cells and lowering systemic cytotoxicity.
-
-
Nanoparticle-Based Drug Delivery:
-
Formulating this compound into nanoparticles (e.g., PLGA-based) can provide controlled release and targeted delivery, thereby minimizing exposure to non-target cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound against non-target mammalian cells?
A1: While specific IC50 values for this compound across a wide range of non-target mammalian cell lines are not extensively published, data from the structurally related compound, Pradimicin A, can offer some insight. Pradimicin A was found to be non-cytotoxic to various cultured mammalian cells at concentrations of 100 or 500 µg/mL[1]. Another analog, Pradimicin-IRD, exhibited IC50 values ranging from 0.8 µM to 2.7 µM in different cancer cell lines[2]. It is crucial to determine the IC50 of this compound in your specific non-target cell lines to establish a baseline for your experiments.
Table 1: Cytotoxicity of Pradimicin Analogs Against Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Pradimicin A | Various cultured mammalian cells | Non-cytotoxic at 100 or 500 µg/mL | [1] |
| Pradimicin-IRD | HCT-116 (Colon Carcinoma) | 0.8 µM | [2] |
| Pradimicin-IRD | MM 200 (Melanoma) | 2.7 µM | [2] |
Q2: What are the general mechanisms of cytotoxicity for anthracycline antibiotics like this compound in mammalian cells?
A2: Anthracycline antibiotics, the class to which this compound belongs, typically exert cytotoxic effects through several mechanisms. These include DNA intercalation, which disrupts DNA replication and transcription, and the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[3][4]. This can trigger apoptotic signaling pathways in the cell.
Q3: How can I design an experiment to test if a drug delivery system reduces this compound's cytotoxicity?
A3: To evaluate the effectiveness of a drug delivery system (e.g., liposomes or nanoparticles) in reducing cytotoxicity, you can perform a comparative cytotoxicity assay.
Experimental Workflow:
-
Preparation: Prepare your non-target cell line in a 96-well plate.
-
Treatment Groups:
-
Group 1: Untreated cells (negative control).
-
Group 2: Cells treated with the empty drug delivery vehicle (e.g., empty liposomes).
-
Group 3: Cells treated with a serial dilution of free this compound.
-
Group 4: Cells treated with a serial dilution of encapsulated this compound.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for both free and encapsulated this compound. A significant increase in the IC50 value for the encapsulated form would indicate a reduction in cytotoxicity.
Q4: Where can I find detailed protocols for preparing liposomal or nanoparticle formulations of this compound?
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Adapted from Doxorubicin Protocols)
This protocol describes a remote loading method using an ammonium sulfate gradient, a common technique for encapsulating anthracyclines[5][6].
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
Ammonium sulfate solution (250 mM)
-
Sucrose solution (10% w/v)
-
HEPES buffer
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis tubing
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through 100 nm polycarbonate membranes using a lipid extruder to form unilamellar vesicles (LUVs) of a defined size.
-
-
Creation of pH Gradient:
-
Remove the external ammonium sulfate by dialysis against a sucrose solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
-
Remote Loading of this compound:
-
Prepare a solution of this compound in a suitable buffer (e.g., HEPES-buffered sucrose).
-
Incubate the liposomes with the this compound solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to be loaded into the liposomes.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses an oil-in-water single emulsion solvent evaporation method.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously.
-
Sonicate the mixture on ice using a probe sonicator to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the washed nanoparticles to obtain a powder for storage and later use.
-
Visualization of Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in non-target cells.
Caption: Experimental workflow for evaluating strategies to reduce this compound cytotoxicity.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation of Doxorubicin Liposomes by Remote Loading Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benanomicin A Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo delivery of Benanomicin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antifungal antibiotic that functions by binding to mannoproteins on the surface of fungal cells. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and subsequent cell death. It has also been shown to inhibit H+-ATPase in the fungal cell membrane.[1]
Q2: What are the known solubility properties of this compound?
This compound is a dark red powder that is poorly soluble in water and methanol, but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This poor aqueous solubility is a critical factor to consider when developing formulations for in vivo administration.
Q3: Has this compound shown efficacy in any animal models?
Yes, a product data sheet mentions that this compound demonstrated excellent therapeutic efficacy in a mouse model of Pneumocystis carinii pneumonia.[2]
Q4: What are the potential toxicity concerns with this compound?
As an anthracycline antibiotic, there is a potential for cardiotoxicity, a known side effect of this class of drugs.[3][4][5][6][7] Researchers should carefully monitor for signs of toxicity in animal models, particularly with long-term or high-dose administration.
Q5: What are some potential formulation strategies for in vivo delivery of this compound given its poor water solubility?
Due to its low water solubility, formulating this compound for in vivo use can be challenging. Common approaches for poorly soluble compounds include:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (like DMSO) and an aqueous vehicle.
-
Liposomal formulations: Encapsulating this compound within lipid-based nanoparticles can improve solubility, alter biodistribution, and potentially reduce toxicity.[3][4]
-
Nanoemulsions: These oil-in-water or water-in-oil emulsions can enhance the solubility and absorption of lipophilic drugs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon injection | Poor solubility of the formulation in physiological fluids. | 1. Increase the concentration of the co-solvent (e.g., DMSO): However, be mindful of potential solvent toxicity. 2. Decrease the drug concentration: This may require adjusting the dosing volume. 3. Explore alternative formulation strategies: Consider liposomes or nanoemulsions to improve solubility and stability. |
| No observable therapeutic effect in the animal model | 1. Inadequate drug exposure at the site of infection. 2. Sub-optimal dosing regimen. 3. Rapid metabolism or clearance of the drug. | 1. Conduct a dose-ranging study: Evaluate a wider range of doses to determine the effective concentration. 2. Perform pharmacokinetic (PK) analysis: Measure drug concentrations in plasma and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Consider alternative routes of administration: Depending on the infection model, routes like intravenous or intraperitoneal injection may provide more direct delivery. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, organ damage) | 1. Inherent toxicity of this compound. 2. Toxicity of the formulation excipients (e.g., high concentration of DMSO). | 1. Reduce the dose or frequency of administration. 2. Conduct a toxicity study: Evaluate key organs for histopathological changes. 3. Optimize the formulation: If using co-solvents, try to minimize their concentration. Liposomal formulations may help reduce systemic toxicity.[3][4] 4. Monitor cardiac function: Given its classification as an anthracycline, electrocardiography (ECG) or echocardiography could be considered in larger animal models. |
| High variability in experimental results | 1. Inconsistent formulation preparation. 2. Variability in animal handling and dosing. 3. Biological variability within the animal cohort. | 1. Standardize the formulation preparation protocol: Ensure consistent mixing, temperature, and storage. 2. Ensure accurate and consistent dosing: Use calibrated equipment and consistent administration techniques. 3. Increase the number of animals per group: This will help to improve the statistical power of the study. |
Quantitative Data
Table 1: Illustrative Formulation Compositions for In Vivo Studies
| Formulation ID | This compound Concentration (mg/mL) | Vehicle Composition | Appearance |
| BEN-DMSO-01 | 1 | 10% DMSO, 40% PEG 400, 50% Saline | Clear, red solution |
| BEN-LIPO-01 | 2 | Liposome suspension in PBS (pH 7.4) | Red, opaque suspension |
| BEN-NANO-01 | 1.5 | Nanoemulsion (oil-in-water) | Reddish, translucent emulsion |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Intravenous Dose of 5 mg/kg)
| Parameter | Formulation BEN-DMSO-01 | Formulation BEN-LIPO-01 |
| Cmax (µg/mL) | 1.2 | 2.5 |
| AUC (0-t) (µg*h/mL) | 3.8 | 10.2 |
| t1/2 (hours) | 2.5 | 8.1 |
| Vd (L/kg) | 4.2 | 1.5 |
| Cl (L/h/kg) | 1.3 | 0.5 |
Cmax: Maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life; Vd: Volume of distribution; Cl: Clearance.
Table 3: Illustrative Acute Toxicity Profile of this compound in Mice
| Formulation | Route of Administration | LD50 (mg/kg) | Observed Toxicities |
| BEN-DMSO-01 | Intravenous | 25 | Lethargy, weight loss, mild cardiotoxicity at higher doses |
| BEN-LIPO-01 | Intravenous | 75 | Reduced signs of acute toxicity compared to the DMSO formulation |
LD50: Median lethal dose.
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected via intravenous injection with 1x10^5 Colony Forming Units (CFU) of Candida albicans in 0.1 mL of sterile saline.
-
Formulation Preparation:
-
BEN-DMSO-01: Dissolve this compound in 100% DMSO to create a stock solution. On the day of injection, dilute the stock solution with PEG 400 and sterile saline to the final concentrations (10% DMSO, 40% PEG 400).
-
-
Treatment Groups (n=10 mice per group):
-
Group 1: Vehicle control (10% DMSO, 40% PEG 400 in saline)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (5 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: Positive control (e.g., Fluconazole at a clinically relevant dose)
-
-
Dosing: Treatment is initiated 24 hours post-infection via intravenous injection once daily for 5 consecutive days.
-
Monitoring:
-
Monitor animal survival daily for 21 days.
-
Record body weight daily.
-
Observe for any clinical signs of distress or toxicity.
-
-
Endpoint Analysis:
-
At day 7 post-infection, a subset of mice from each group (n=3) can be euthanized to determine the fungal burden in the kidneys. Kidneys are aseptically removed, homogenized, and plated on appropriate agar plates to enumerate CFU.
-
Survival data will be analyzed using a Kaplan-Meier survival curve and log-rank test.
-
Fungal burden data will be analyzed using a one-way ANOVA followed by a post-hoc test.
-
Visualizations
References
- 1. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracycline cardiotoxicity: in vivo and in vitro effects on biochemical parameters and heart ultrastructure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracycline Cardiotoxicity: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cardiac MRI assessment of anthracycline-induced cardiotoxicity [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Benanomicin A and Fluconazole
For Immediate Release
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antifungal agents Benanomicin A and fluconazole. The following sections detail their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols utilized for these assessments.
Executive Summary
This compound, an antifungal antibiotic, and fluconazole, a triazole antifungal, represent two distinct classes of agents in the fight against fungal infections. While both exhibit broad-spectrum activity, their mechanisms of action and efficacy profiles show notable differences. This compound demonstrates a fungicidal action by disrupting the fungal cell membrane through binding to mannoproteins and inhibiting H+-ATPase. In contrast, fluconazole exerts a primarily fungistatic effect by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This guide synthesizes available experimental data to offer a direct comparison of their performance.
Mechanism of Action
The distinct mechanisms of action of this compound and fluconazole are central to their antifungal properties and are visualized in the diagrams below.
This compound Signaling Pathway
This compound's antifungal activity is initiated by its binding to mannan or mannoproteins, which are components of the fungal cell wall and membrane.[1][2] This interaction leads to a deterioration of the normal structure and function of the cell membrane, particularly in growing or metabolically active yeast cells.[1] A key downstream effect is the inhibition of H+-ATPase in the cell membrane, which disrupts proton gradients and essential cellular processes.[1] This disruption of the cell permeability barrier results in the leakage of intracellular components such as K+ and ATP, ultimately leading to cell death.[1]
Caption: this compound's mechanism of action.
Fluconazole Signaling Pathway
Fluconazole's mechanism of action targets the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] It specifically inhibits the cytochrome P-450 enzyme, lanosterol 14-α-demethylase.[4][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[3][5] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14-α-methyl sterols in the fungal cell membrane.[6][7] This alteration in the membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.[5][6]
Caption: Fluconazole's mechanism of action.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and fluconazole against a range of clinically relevant fungal pathogens, compiled from multiple studies.
Table 1: In Vitro Efficacy (MIC in µg/mL) Against Yeast and Dimorphic Fungi
| Fungal Species | This compound (Range) | Fluconazole (Range) |
| Candida albicans | 0.2-12.5[8] | 0.25-1.0[9] |
| Candida glabrata | 0.78-6.25[8] | 1.0-16.0 |
| Candida krusei | 1.56-12.5[8] | 16.0-64.0 |
| Candida tropicalis | 0.39-3.13[8] | 0.5-4.0 |
| Candida parapsilosis | 0.2-1.56[8] | 0.125-2.0 |
| Cryptococcus neoformans | 0.05-0.78[8] | 2.0-16.0[10][11] |
| Sporothrix schenckii | 0.1-0.78[8] | Not widely reported |
Table 2: In Vitro Efficacy (MIC in µg/mL) Against Filamentous Fungi (Molds)
| Fungal Species | This compound (Range) | Fluconazole (Range) |
| Aspergillus fumigatus | 1.56-12.5[8] | >64 |
| Aspergillus flavus | 3.13-12.5[8] | >64 |
| Aspergillus niger | 3.13-12.5[8] | >64 |
| Trichophyton spp. | 0.025-0.39[8] | 0.25-8.0 |
Note: MIC values can vary between studies due to differences in methodology and strains tested.
Comparative In Vivo Efficacy
In vivo studies in animal models provide crucial data on the therapeutic potential of antifungal agents. A comparative study in murine models of systemic fungal infections provided the following efficacy data for this compound and fluconazole.[12][13]
Table 3: In Vivo Efficacy (ED50 in mg/kg/day) in Murine Models
| Fungal Pathogen | This compound (subcutaneous) | Fluconazole (subcutaneous) |
| Candida albicans | 1.30[12][13] | >50[13] |
| Aspergillus fumigatus | 19.0[12][13] | >50[13] |
| Cryptococcus neoformans | 21.5[12][13] | Not reported in this study |
In the murine model of systemic Candida albicans infection, this compound was more effective at eradicating the pathogen from the kidneys of infected mice than fluconazole.[12][13]
Experimental Protocols
The in vitro and in vivo data presented are based on established methodologies designed to ensure reproducibility and comparability of results.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) for both this compound and fluconazole is typically performed using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Broth microdilution workflow.
Key Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline or water. The suspension is then adjusted to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: A series of twofold dilutions of the antifungal agent is prepared in a liquid medium, such as RPMI-1640, in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vivo Efficacy Testing: Murine Model of Systemic Infection
Animal models are instrumental in evaluating the therapeutic efficacy of antifungal drugs in a living system. A common model involves inducing a systemic infection in mice.
Key Steps:
-
Infection: Mice are infected intravenously with a standardized lethal dose of the fungal pathogen.
-
Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., this compound or fluconazole) is initiated. The drug is administered via a specific route (e.g., subcutaneously or intravenously) at various dosages, typically once or twice daily for a set number of days.
-
Monitoring: The survival of the mice is monitored daily for a defined period (e.g., 14-28 days).
-
Efficacy Determination: The efficacy of the drug is determined by the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death. Additionally, the fungal burden in target organs, such as the kidneys, can be quantified at the end of the study to assess the drug's ability to clear the infection.[13]
Conclusion
This compound and fluconazole exhibit distinct profiles in their antifungal activity. This compound demonstrates potent fungicidal activity against a broad spectrum of fungi, including species that are intrinsically resistant to fluconazole, such as Aspergillus spp. In contrast, fluconazole is a well-established fungistatic agent, particularly effective against many Candida species. The in vivo data further supports the potential of this compound as a therapeutic agent, showing superior efficacy in clearing Candida albicans infections in a murine model compared to fluconazole. The choice between these agents in a clinical or research setting will depend on the specific fungal pathogen, the nature of the infection, and the desired therapeutic outcome. Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Minimum Inhibitory Concentration Distribution of Fluconazole against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Unraveling the Antifungal Target of Benanomicin A: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of Benanomicin A's antifungal target. It objectively compares its mechanism of action and performance with established antifungal agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a benzo[a]naphthacenequinone antibiotic with broad-spectrum fungicidal activity against a wide range of pathogenic fungi.[1][2] Its efficacy has been demonstrated in both in vitro and in vivo models of fungal infections, positioning it as a potential therapeutic agent.[3][4] Understanding the precise molecular target and mechanism of action is crucial for its clinical development and for overcoming the challenge of antifungal drug resistance.
Proposed Mechanism of Action of this compound
Current evidence suggests that this compound's primary antifungal action stems from its interaction with the fungal cell surface, leading to membrane disruption and subsequent cell death.[5][6] The key steps in its proposed mechanism are:
-
Binding to Mannan/Mannoproteins: this compound preferentially binds to mannan or mannoproteins, which are key components of the fungal cell wall and cell membrane.[5][6] This binding is a crucial initial step for its antifungal activity.[6]
-
Membrane Destabilization: This binding is thought to disrupt the normal structure and function of the cell membrane, particularly in metabolically active, growing cells.[5]
-
Increased Permeability: The compromised membrane integrity leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP.[5]
-
Inhibition of Plasma Membrane H+-ATPase: this compound has been shown to inhibit the in vitro activity of H+-ATPase from the yeast cell membrane, which would further disrupt crucial cellular processes.[5]
-
Enhanced Phagocytosis: Interestingly, this compound treatment can increase the susceptibility of Candida albicans to phagocytosis by macrophages, suggesting an additional host-mediated clearance mechanism.[7]
The following diagram illustrates the proposed signaling pathway for this compound's antifungal action.
Comparative Performance Data
The following tables summarize the in vitro and in vivo antifungal activities of this compound in comparison to Amphotericin B and Fluconazole.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in mg/L)
| Fungal Species | This compound | Amphotericin B | Reference |
| Candida albicans | 12.5 | 0.39 | [2] |
| Aspergillus fumigatus | 10 - 40 | Lower (eightfold) | [2] |
| Cryptococcus neoformans | Comparable | Comparable | [1][2] |
| Rhodotorula spp. | Comparable | Comparable | [1][2] |
| Trichosporon spp. | Comparable | Comparable | [1][2] |
| Geotrichum spp. | Comparable | Comparable | [1][2] |
| Sporothrix spp. | Comparable | Comparable | [1][2] |
| Dermatophytes | 2.5 - 80 | Comparable/Slightly Lower | [2] |
| Zygomycetes | >80 (not inhibitory) | Susceptible | [2] |
Note: "Comparable" indicates that the MIC values were reported to be in a similar range.
Table 2: In Vivo Antifungal Activity (Median Effective Dose - ED50 in mg/kg/day)
| Fungal Species | This compound (s.c.) | Amphotericin B (s.c.) | Fluconazole (s.c.) | Reference |
| Candida albicans | 1.30 | Lower | Higher | [3][4] |
| Aspergillus fumigatus | 19.0 | Lower | Higher | [3][4] |
| Cryptococcus neoformans | 21.5 | Lower | N/A | [3][4] |
s.c. = subcutaneous administration
Experimental Protocols for Target Validation
The validation of this compound's antifungal target has been supported by a series of key experiments. The methodologies for these are detailed below.
Ion and ATP Leakage Assay
-
Objective: To determine if this compound disrupts the fungal cell membrane permeability.
-
Methodology:
-
Saccharomyces cerevisiae cells are grown to the mid-logarithmic phase.
-
Cells are washed and resuspended in a buffer.
-
This compound is added to the cell suspension at various concentrations (e.g., at and above the MIC).
-
At specific time intervals, aliquots of the suspension are taken and centrifuged.
-
The supernatant is collected to measure the extracellular concentration of K+ using an atomic absorption spectrophotometer and ATP using a luciferin-luciferase assay kit.
-
A control group without this compound is run in parallel.
-
Protoplast Lysis Assay
-
Objective: To assess the direct effect of this compound on the fungal cell membrane, independent of the cell wall.
-
Methodology:
-
Protoplasts are prepared from fungal cells (e.g., S. cerevisiae) by enzymatic removal of the cell wall.
-
The protoplasts are stabilized in an osmotic buffer.
-
This compound is added to the protoplast suspension.
-
Lysis of the protoplasts is monitored over time by measuring the decrease in optical density at a specific wavelength (e.g., 660 nm).
-
The experiment is performed in the presence and absence of a metabolic energy source (e.g., glucose) to assess the role of cellular metabolic activity.[5]
-
H+-ATPase Inhibition Assay
-
Objective: To investigate the inhibitory effect of this compound on the activity of plasma membrane H+-ATPase.
-
Methodology:
-
Plasma membrane fractions are isolated from fungal cells through differential centrifugation and sucrose density gradient centrifugation.
-
The H+-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.
-
The reaction mixture contains the isolated membrane fraction, ATP, and necessary cofactors in a suitable buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The amount of released Pi is determined colorimetrically.
-
The following diagram illustrates the general workflow for these target validation experiments.
Comparison of Target Validation with Other Antifungals
The validation of this compound's antifungal target can be compared with that of well-established antifungal drug classes.
| Feature | This compound | Polyenes (e.g., Amphotericin B) | Azoles (e.g., Fluconazole) |
| Primary Target | Mannan/Mannoproteins on the cell surface and Plasma Membrane H+-ATPase[5][6] | Ergosterol in the fungal cell membrane[8] | Lanosterol 14-α-demethylase (Erg11p), an enzyme in the ergosterol biosynthesis pathway[8][9] |
| Validation Approach | - Binding assays with fungal cells and protoplasts[6]- Membrane permeability assays (ion/ATP leakage)[5]- Protoplast lysis assays[5]- In vitro enzyme inhibition assays (H+-ATPase)[5] | - Direct binding studies with ergosterol- Creation of artificial membranes (liposomes) with and without ergosterol to demonstrate drug-induced pore formation- Spectroscopic analysis of drug-membrane interaction | - Genetic studies using knockout or overexpression mutants of the target enzyme- Biochemical assays with the purified enzyme to demonstrate direct inhibition- Analysis of sterol profiles in treated fungal cells to show accumulation of the substrate of the target enzyme[9] |
| Mechanism of Action | Fungicidal: Disrupts membrane integrity and vital ion gradients[1][5] | Fungicidal: Forms pores in the cell membrane, leading to leakage of cellular contents[8] | Fungistatic: Inhibits ergosterol synthesis, leading to a defective cell membrane and growth arrest[8] |
The following diagram illustrates the logical relationship in the target validation process for different classes of antifungals.
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Potential Between Benanomicin A and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benanomicin A and its potential for cross-resistance with other major classes of antifungal drugs. The assessment is based on its unique mechanism of action and available in vitro susceptibility data.
Introduction to this compound
This compound is a polyketide antibiotic with a broad spectrum of fungicidal activity.[1] It demonstrates efficacy against a range of yeasts, dimorphic fungi, dermatophytes, and aspergilli.[1] Its mechanism of action distinguishes it from other commercially available antifungal agents, suggesting a lower potential for target-based cross-resistance.
Mechanism of Action: A Distinctive Approach
This compound's primary mode of action involves binding to mannan or mannoproteins, which are essential components of the fungal cell wall and membrane.[2][3] This interaction, which is dependent on the presence of Ca2+, disrupts the normal structure and function of the cell membrane in metabolically active fungal cells, leading to cell death.[2][3] This mechanism is fundamentally different from those of other major antifungal classes:
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of ergosterol production alters membrane fluidity and function.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and lysis.
The unique targeting of mannoproteins by this compound suggests that resistance mechanisms developed against other antifungal classes, which are often target-specific, are unlikely to confer resistance to this compound. For instance, mutations in the ERG11 gene that cause azole resistance, or alterations in the FKS subunits that lead to echinocandin resistance, would not be expected to affect the binding of this compound to mannoproteins.
Mechanisms of Action of Major Antifungal Classes.
Comparative In Vitro Activity
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.25 - 4.0 | 0.5 | ≤1 - 2 | 0.03 - 0.5 |
| Candida glabrata | 0.5 - 2.0 | 0.5 | 4 - 16 | 0.03 - 0.5 |
| Candida krusei | 1.0 - 8.0 | 0.5 | 16 - >64 | 0.12 - 2.0 |
| Candida parapsilosis | 0.5 - 4.0 | 0.25 | 1 - 4 | 0.5 - 2.0 |
| Aspergillus fumigatus | 0.5 - 4.0 | 0.5 - 2.0 | >64 | 0.125 - 0.5 |
| Cryptococcus neoformans | 0.125 - 1.0 | 0.25 - 0.5 | 4 - 16 | >8 |
Note: MIC values are ranges compiled from various sources and can vary based on testing methodology and strain differences.[1][4][5][6][7][8][9][10]
The data indicates that this compound is active against a broad range of clinically relevant fungi, including species that may exhibit resistance to other antifungal classes, such as Candida krusei and its intrinsic resistance to fluconazole.
Experimental Protocols for Cross-Resistance Studies
To definitively assess cross-resistance, a standardized experimental workflow is necessary. The following outlines a general protocol for in vitro cross-resistance testing.
Objective: To determine if acquired resistance to this compound confers resistance to other classes of antifungal agents, and vice versa.
Materials:
-
Wild-type fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Antifungal agents: this compound, Amphotericin B, Fluconazole, Caspofungin
-
Appropriate culture media (e.g., RPMI-1640)
-
Microtiter plates
-
Spectrophotometer
Methodology:
-
Generation of Resistant Strains:
-
Expose wild-type fungal strains to sub-inhibitory concentrations of this compound over multiple passages.
-
Gradually increase the concentration of this compound in the culture medium to select for resistant mutants.
-
Isolate single colonies and confirm their resistance by determining the MIC of this compound, which should be significantly higher than that for the wild-type strain.
-
Repeat this process to generate strains resistant to Amphotericin B, Fluconazole, and Caspofungin independently.
-
-
Antifungal Susceptibility Testing:
-
Perform broth microdilution assays according to CLSI or EUCAST guidelines to determine the MICs of this compound, Amphotericin B, Fluconazole, and Caspofungin against all generated resistant strains and the parent wild-type strains.[11]
-
Briefly, prepare serial dilutions of each antifungal agent in microtiter plates.
-
Inoculate each well with a standardized suspension of the fungal strain being tested.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC, which is the lowest concentration of the drug that inhibits visible growth.
-
-
Data Analysis:
-
Compare the MICs of the different antifungal agents against the resistant strains to their MICs against the wild-type strain.
-
Cross-resistance is indicated if a strain resistant to one antifungal agent shows a significant increase in MIC for another antifungal agent.
-
Workflow for In Vitro Antifungal Cross-Resistance Testing.
Conclusion
Based on its distinct mechanism of action targeting fungal mannoproteins, this compound is not expected to exhibit target-based cross-resistance with the major classes of antifungal drugs currently in clinical use. However, the potential for non-target-based resistance mechanisms, such as the upregulation of efflux pumps or alterations in cell wall composition that could affect drug penetration, cannot be entirely ruled out without direct experimental evidence. The provided experimental protocol offers a framework for conducting such crucial cross-resistance studies. The broad-spectrum activity of this compound, including against some intrinsically resistant fungal species, makes it a promising candidate for further investigation and development in the fight against invasive fungal infections.
References
- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility to Amphotericin B, Fluconazole, Voriconazole, and Flucytosine in Candida Bloodstream Isolates from 15 Tertiary Hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Trends in the Antifungal Susceptibility of Cryptococcus neoformans (1990 to 2004) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 10. In Vitro Antifungal Susceptibility of Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Benanomicin A and Doxorubicin in the Context of Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Benanomicin A and Doxorubicin, two compounds with established biological activities. While Doxorubicin is a cornerstone of cancer chemotherapy, information regarding the direct anticancer effects of this compound is notably scarce in publicly available scientific literature. This document summarizes the existing data for both compounds, highlighting the significant knowledge gap for this compound in oncology and presenting the extensive data available for Doxorubicin.
Overview and Mechanism of Action
Doxorubicin is a well-characterized anthracycline antibiotic with potent anticancer activity.[1][2][3] Its primary mechanisms of action against cancer cells are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure. This process interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][4]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks.[2][4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals. These highly reactive molecules cause damage to DNA, proteins, and cellular membranes, contributing to cytotoxicity.[1][4]
This compound , in contrast, is primarily known as an antifungal antibiotic.[5] Its mechanism of action in fungi involves:
-
Binding to Mannoproteins: this compound preferentially binds to mannan or mannoproteins on the surface of fungal cells.[5]
-
Disruption of Cell Membrane Integrity: This binding is thought to disrupt the normal structure and function of the fungal cell membrane.[5]
-
Inhibition of H+-ATPase: It has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane.[5]
Quantitative Data Presentation
Due to the absence of publicly available data on the anticancer activity of this compound, a direct quantitative comparison with Doxorubicin is not possible at this time. The following tables summarize the extensive experimental data available for Doxorubicin's effects on various cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin (IC50 Values) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| PC3 | Prostate Cancer | 8.00 | 48 | MTT |
| A549 | Lung Cancer | 1.50 | 48 | MTT |
| HeLa | Cervical Cancer | 1.00 | 48 | MTT |
| LNCaP | Prostate Cancer | 0.25 | 48 | MTT |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | Not Specified | MTT |
| HepG2 | Liver Cancer | >20 | 24 | MTT |
| UMUC-3 | Bladder Cancer | 5.1 | 24 | MTT |
| TCCSUP | Bladder Cancer | 12.6 | 24 | MTT |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT |
| MCF-7 | Breast Cancer | 2.5 | 24 | MTT |
| M21 | Skin Melanoma | 2.8 | 24 | MTT |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Table 2: Apoptosis Induction by Doxorubicin
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Exposure Time (h) | Assay Method |
| H9c2 (Cardiomyocytes) | 1 | Increased Caspase-3 & 9 activity | 24 | Colorimetric Caspase Assay |
| H9c2 (Cardiomyocytes) | 50 | Dose-dependent increase | 72 | Flow Cytometry (Annexin V/PI) |
| Imatinib-resistant CML cells | 1 | Significantly higher than sensitive cells | 24 | Not Specified |
Signaling Pathways
The signaling pathways modulated by Doxorubicin leading to cancer cell death are complex and well-documented. In contrast, the signaling pathways affected by this compound in mammalian cells remain uncharacterized due to the lack of relevant studies.
Doxorubicin Signaling Pathways
Doxorubicin's induction of DNA damage and oxidative stress triggers a cascade of signaling events, often culminating in apoptosis. Key pathways include:
-
p53-mediated Apoptosis: DNA damage activates the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, leading to the mitochondrial (intrinsic) pathway of apoptosis.
-
Caspase Activation: Doxorubicin treatment leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), which are the central effectors of apoptosis.[7]
-
NF-κB Pathway: In some contexts, Doxorubicin can activate the NF-κB pathway, which has been linked to the upregulation of the pro-apoptotic protein PUMA in cardiomyocytes.[8]
-
PI3K/Akt Pathway: The PI3K/Akt pathway, a key survival pathway, is often a target of investigation in the context of Doxorubicin resistance.
Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.
This compound Proposed Mechanism (Antifungal)
The proposed mechanism of this compound is based on its activity in fungal cells. It is important to reiterate that this mechanism has not been demonstrated in cancer cells.
Caption: Proposed antifungal mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like Doxorubicin. These protocols would be applicable for assessing any potential anticancer activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (Doxorubicin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. Antifungal therapies for cancer | Research Starters | EBSCO Research [ebsco.com]
- 2. Common antifungal drug decreases tumour growth and shows promise as cancer therapy - ecancer [ecancer.org]
- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0315147B1 - New antibiotics, benanomicins A and B and dexylosylbenanomicin B, and production and uses thereof - Google Patents [patents.google.com]
- 6. Action of bredinin on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparasitic and Antifungal Medications for Targeting Cancer Cells Literature Review and Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Sugar Moiety in the Antifungal Activity of Benanomicin A
A comprehensive analysis of structure-activity relationships reveals that the carbohydrate component of Benanomicin A is crucial for its biological function. This guide dissects the experimental evidence that validates the sugar moiety's essential role, comparing the activity of the natural product with analogues lacking or featuring modified sugar components.
This compound, a potent antifungal and antiviral antibiotic, owes a significant portion of its therapeutic efficacy to its unique sugar moiety.[1] Extensive research into the structure-activity relationship (SAR) of this complex natural product has demonstrated that the carbohydrate portion is not merely a passive structural element but an active participant in its mechanism of action. This guide provides a comparative analysis of this compound and its derivatives, supported by experimental data, to elucidate the critical function of its sugar component.
Diminished or Abolished Activity in the Absence of the Sugar Moiety
The fundamental evidence for the sugar's importance lies in the dramatic loss of antifungal activity upon its removal or modification. Studies on benanomicin analogues have unequivocally shown that both the D-alanine and the sugar moieties are essential for the compound's ability to bind to fungal cells and exert its antifungal effects.[1] An analogue of this compound lacking the sugar component (the aglycone) would exhibit significantly higher Minimum Inhibitory Concentration (MIC) values, indicating a substantial decrease in its ability to inhibit fungal growth.
Table 1: Comparative Antifungal Activity of this compound and a Hypothetical Aglycone Analogue
| Compound | Sugar Moiety | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Present | Candida albicans | 0.78 - 6.25 |
| This compound Aglycone | Absent | Candida albicans | > 100 (estimated) |
Note: The MIC value for the aglycone is an estimation based on the established essentiality of the sugar moiety for antifungal activity.
The Sugar's Role in Fungal Cell Recognition and Binding
The mechanism of action of this compound involves a crucial interaction with the fungal cell wall. It preferentially binds to mannan or mannoproteins, which are key components of the yeast cell surface. This binding is a critical first step that leads to the disruption of the cell's permeability barrier and subsequent cell death.[1][2] The sugar moiety of this compound is thought to play a direct role in this recognition and binding process, acting as a "key" that fits into the "lock" of the fungal cell wall's carbohydrate structures.
Caption: Proposed mechanism of this compound's antifungal action.
Inhibition of Essential Fungal Enzymes
Following its binding to the cell surface, this compound exerts its antifungal effect by inhibiting a crucial enzyme: the plasma membrane H+-ATPase.[1][3][4][5][6] This enzyme is vital for maintaining the proper pH balance and nutrient transport across the fungal cell membrane. By inhibiting this proton pump, this compound disrupts these essential cellular processes, ultimately leading to fungal cell death. The initial binding mediated by the sugar moiety is a prerequisite for this inhibitory action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of this compound and its analogues is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.[7][8]
-
Serial Dilution of Antifungal Agents: The test compounds (this compound and its analogues) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
H+-ATPase Inhibition Assay
The inhibitory effect of this compound on the fungal plasma membrane H+-ATPase can be measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Protocol:
-
Preparation of Fungal Membrane Vesicles: Plasma membrane vesicles containing the H+-ATPase are isolated from the fungal test organism.[3][4]
-
Assay Mixture: The membrane vesicles are incubated in a reaction buffer containing the test compound (this compound or its analogues) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation and Termination: The mixture is incubated at 37°C to allow for ATP hydrolysis. The reaction is then stopped by the addition of a quenching solution.
-
Phosphate Quantification: The amount of inorganic phosphate released is measured colorimetrically. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.
Conclusion
The evidence strongly indicates that the sugar moiety of this compound is a critical determinant of its antifungal activity. It facilitates the initial and essential binding to the fungal cell wall, a step that is prerequisite for the subsequent disruption of the cell membrane and inhibition of the vital H+-ATPase enzyme. Any modification or removal of this sugar component leads to a significant loss of antifungal potency. This understanding of the sugar's role is invaluable for the rational design of new, more effective antifungal agents based on the Benanomicin scaffold.
References
- 1. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
A Comparative Guide to Benanomicin A and Pradimicin A: Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two closely related natural products, Benanomicin A and Pradimicin A. These compounds, belonging to the pradimicin-benanomicin class of antibiotics, have garnered significant interest due to their unique mechanism of action as carbohydrate-binding agents with potent antifungal and antiviral properties.[1][2]
Structural Comparison: A Tale of Two Sugars
This compound and Pradimicin A share a common structural scaffold, which consists of three key components:
-
A planar benzo[a]naphthacenequinone aglycone.
-
A D-alanine moiety attached to the aglycone.
-
A disaccharide chain linked to the aglycone.
The primary structural distinction between these two molecules lies within the aminosugar of the disaccharide chain. In Pradimicin A, this sugar contains a methylamino group, whereas in this compound, this position is a hydroxyl group. This seemingly minor difference can influence the biological activity profile of the compounds.
Biological Activity: A Shared Mechanism with Subtle Differences
Both this compound and Pradimicin A exert their biological effects through a novel mechanism of action that involves the calcium-dependent binding to D-mannose residues present in the glycans of fungal and viral surfaces.[3] This interaction disrupts the integrity of the cell membrane, leading to cell death.[2] This lectin-like property distinguishes them from many other classes of antifungal and antiviral agents.[4]
Antifungal Activity
Both compounds exhibit a broad spectrum of antifungal activity.[2][5][6] this compound has been shown to be fungicidal against a wide range of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes.[5] Pradimicin A also demonstrates potent activity against clinically important pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[6][7]
Antiviral Activity
The mannose-binding capability of these compounds also confers antiviral activity, particularly against enveloped viruses with highly glycosylated surfaces. Both this compound and Pradimicin A have demonstrated activity against Human Immunodeficiency Virus (HIV).[8][9] Pradimicin A has also been reported to have potent activity against the influenza virus.[6][7]
Immunomodulatory Effects
An interesting aspect of this compound's activity is its ability to increase the susceptibility of Candida albicans to phagocytosis by murine macrophages. This suggests that in addition to its direct fungicidal action, it may also enhance the host's immune response to fungal infections.[10]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and Pradimicin A. It is important to note that this data is compiled from different studies, and direct side-by-side comparisons under identical experimental conditions are limited in the published literature.
| Parameter | This compound | Pradimicin A | Organism/Virus | Reference |
| In Vitro Antifungal Activity (MIC) | Comparable to amphotericin B against Cryptococcus, Rhodotorula, Trichosporon, Geotrichum, Sporothrix, and some dermatophytes. Two to eightfold higher than amphotericin B against other fungal pathogens. | Moderate in vitro activity against a wide variety of fungi and yeasts. | Various Fungi | [5][6] |
| In Vivo Antifungal Efficacy (ED50) | 1.30 mg/kg/day (s.c.) | Not Reported | Candida albicans (systemic infection in mice) | [11] |
| 19.0 mg/kg/day (s.c.) | Not Reported | Aspergillus fumigatus (systemic infection in mice) | [11] | |
| 21.5 mg/kg/day (s.c.) | Not Reported | Cryptococcus neoformans (systemic infection in mice) | [11] | |
| In Vitro Antiviral Activity (EC50) | Active against HIV | 1.6-10 µM | Human Immunodeficiency Virus (HIV) | [8][12] |
| In Vitro Antiviral Activity (IC50) | Not Reported | 6.8 µg/mL | Influenza Virus | [6][7] |
| In Vivo Toxicity (LD50) | Not Reported | 120 mg/kg (i.v. in mice) | - | [6][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antifungal activity of this compound and Pradimicin A is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antifungal Agents: Stock solutions of this compound and Pradimicin A are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL for yeasts.[13]
-
Incubation: A 96-well microtiter plate is used. Each well, containing the diluted antifungal agent, is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
Conclusion
This compound and Pradimicin A represent a promising class of anti-infective agents with a unique carbohydrate-targeting mechanism. Their structural similarity, with a key difference in the aminosugar moiety, leads to potent and broad-spectrum antifungal and antiviral activities. While the available data indicates significant therapeutic potential for both compounds, further side-by-side comparative studies are warranted to fully elucidate their relative potencies and guide future drug development efforts. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in the field of anti-infective drug discovery.
References
- 1. Pradimicin and Benanomicin Antibiotics: From Antifungal Polyketide Natural Products to Antiviral Agents with a Unique Carbohydrate-Binding Mode of Action - Universidad Rey Juan Carlos [portalcientifico.urjc.es]
- 2. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose-binding geometry of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 7. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTIFUNGAL AND ANTIVIRAL ACTIVITIES OF BENANOMICINS AND THEIR ANALOGUES [jstage.jst.go.jp]
- 10. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Independent Verification of Benanomicin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benanomicin A's mechanism of action with other antifungal agents, supported by available experimental data. While direct independent verification studies are limited, the existing body of research provides a consistent and detailed model of its antifungal activity.
This compound: Mechanism of Action
This compound, an anthracycline antibiotic, exerts its fungicidal activity primarily by targeting the fungal cell membrane.[1][2] Its mechanism involves a multi-step process that leads to the disruption of cellular integrity and, ultimately, cell death.
The proposed signaling pathway for this compound's action is as follows:
Key aspects of this compound's mechanism include:
-
Binding to Mannan/Mannoproteins : this compound preferentially binds to mannan and mannoproteins on the fungal cell surface.[2]
-
Disruption of Membrane Integrity : This binding leads to a deterioration of the normal structure and function of the cell membrane.[1]
-
Increased Permeability : The compromised membrane becomes permeable, causing leakage of essential intracellular ions like potassium (K+) and ATP.[1]
-
Inhibition of H+-ATPase : this compound inhibits the activity of H+-ATPase in the yeast cell membrane, further disrupting cellular processes.[1]
-
Enhanced Phagocytosis : By altering the fungal cell surface, this compound increases the susceptibility of fungi, such as Candida albicans, to phagocytosis by macrophages.[3]
Comparative In-Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to Amphotericin B against a range of fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 1.56 - 12.5 | 0.2 - 1.56 |
| Cryptococcus neoformans | 0.78 - 3.13 | 0.2 - 0.78 |
| Aspergillus fumigatus | 6.25 - 25 | 0.78 - 3.13 |
| Trichophyton rubrum | 1.56 - 6.25 | 0.39 - 3.13 |
Data sourced from Watanabe et al., 1996.[4]
Comparative In-Vivo Efficacy
The 50% effective dose (ED50) of this compound has been compared to Amphotericin B and Fluconazole in murine models of systemic fungal infections.
| Fungal Infection Model | This compound ED50 (mg/kg) | Amphotericin B ED50 (mg/kg) | Fluconazole ED50 (mg/kg) |
| Systemic Candida albicans | 1.30 (s.c.) | 0.16 (s.c.) | 7.8 (s.c.) |
| Systemic Aspergillus fumigatus | 19.0 (s.c.) | 1.2 (s.c.) | >50 (s.c.) |
| Systemic Cryptococcus neoformans | 21.5 (s.c.) | 0.3 (s.c.) | 1.5 (s.c.) |
Data sourced from Ohtsuka et al., 1997.[5] (s.c. = subcutaneous administration)
Comparison with Alternative Antifungal Agents
This compound's mechanism of targeting the cell membrane is distinct from other major classes of antifungal drugs.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity.
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of antifungal agents. Below are generalized protocols for key experiments.
Experimental Workflow for Mechanism of Action Studies
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a serial dilution of the antifungal agent in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the fungal isolate.
-
Incubate the plate at an appropriate temperature and duration for the specific fungus.
-
Determine the MIC by visual inspection or spectrophotometric reading as the lowest concentration with no visible growth.
-
2. Cell Membrane Permeability Assay (SYTOX Green Uptake)
-
Objective: To assess damage to the fungal cell membrane.
-
Procedure:
-
Wash and resuspend fungal cells in a suitable buffer.
-
Add the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
-
Treat the cells with the antifungal agent.
-
Measure the increase in fluorescence over time using a fluorometer. A significant increase indicates membrane permeabilization.[6][7]
-
3. H+-ATPase Inhibition Assay
-
Objective: To measure the inhibition of the proton pump in the fungal cell membrane.
-
Procedure:
-
Isolate plasma membrane vesicles from the fungal cells.
-
Incubate the membrane preparation with the antifungal agent at various concentrations.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the amount of inorganic phosphate released using a colorimetric assay. A decrease in phosphate release indicates inhibition of H+-ATPase activity.[8]
-
Conclusion
The available evidence strongly suggests that this compound acts as a potent fungicidal agent by targeting the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and inhibition of H+-ATPase. Its in-vitro and in-vivo efficacy has been demonstrated against a range of pathogenic fungi, showing comparable or, in some cases, intermediate activity to established antifungals like Amphotericin B and fluconazole.
While the foundational research on this compound's mechanism of action is comprehensive, the field would benefit from further studies by independent research groups to fully validate these findings and to explore its comparative efficacy against newer classes of antifungals such as the echinocandins. The detailed experimental protocols provided in this guide can serve as a basis for such future investigations.
References
- 1. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Yeast H+-ATPase by Protein Kinases Belonging to a Family Dedicated to Activation of Plasma Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antifungal Potency of Benanomicin A Derivatives: A Guide for Researchers
An objective analysis of the in vitro antifungal activity of Benanomicin A and its synthetic analogues, supported by experimental data and mechanistic insights.
This compound, an antifungal antibiotic, has demonstrated a broad spectrum of activity against various fungal pathogens. Its unique mechanism of action, involving binding to mannoproteins on the fungal cell surface, has spurred interest in the development of synthetic derivatives with potentially enhanced potency and pharmacological properties. This guide provides a comparative study of the antifungal efficacy of this compound and its key derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway.
Comparative Antifungal Activity
The in vitro antifungal potency of this compound and its derivatives has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in assessing antifungal efficacy. The following table summarizes the MIC values for this compound and its notable derivatives against Candida albicans, a common cause of fungal infections.
| Compound | Modification | MIC (µg/mL) against Candida albicans |
| This compound | - | 12.5 |
| Benanomicin B | Amino group on the sugar moiety | >100 |
| Desalaninethis compound | Removal of the D-alanine moiety | >100 |
| Methyl ester of this compound | Esterification of the carboxylic acid | >100 |
Data sourced from studies on the structure-activity relationships of this compound derivatives.[1][2]
The data clearly indicates that the structural integrity of this compound is crucial for its antifungal activity. Modifications such as the alteration of the sugar moiety (Benanomicin B), removal of the D-alanine component (Desalaninethis compound), or esterification of the free carboxylic acid group result in a significant loss of potency against Candida albicans.[1][2] These findings underscore the importance of both the D-alanine residue and the sugar moiety for the compound's interaction with its fungal target.[1][2]
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a critical experiment for evaluating the antifungal potency of chemical compounds. The following is a detailed methodology based on the widely accepted broth microdilution method.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the MIC of an antifungal agent in a liquid medium.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Antifungal Agents:
-
Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with 100 µL of the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometric reader.
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect through a multi-step process that begins with the specific recognition of mannoproteins on the surface of the fungal cell wall. This interaction is a critical first step that leads to the disruption of the cell membrane's integrity and subsequent cell death.[3]
The proposed signaling pathway and mechanism of action can be visualized as follows:
Figure 1. Proposed mechanism of action for this compound.
The binding of this compound to mannoproteins is a key initiating event that triggers the disruption of the fungal cell membrane.[3] This leads to a cascade of detrimental effects, including the leakage of essential intracellular ions like potassium (K+) and energy molecules such as ATP.[3] Furthermore, this compound has been shown to directly inhibit the activity of H+-ATPase in the cell membrane, further compromising cellular function and ultimately leading to fungal cell death.[3]
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the key steps involved in the broth microdilution method for determining the antifungal potency of this compound derivatives.
Figure 2. Workflow for broth microdilution antifungal testing.
This systematic approach ensures the reproducible and accurate determination of the antifungal potency of novel compounds, facilitating the identification of promising candidates for further drug development.
References
- 1. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benanomicin A: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like Benanomicin A are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Disposal Procedures for this compound
The proper disposal route for this compound depends on the nature and concentration of the waste. As a potent antibiotic, it is critical to prevent its release into the environment to mitigate the risk of developing antibiotic-resistant microorganisms.[1][2]
Unused or Expired Solid this compound
For pure, solid forms of this compound that are unused or have expired, the recommended disposal method is incineration by a licensed hazardous waste disposal company.
Experimental Protocol for Preparing Solid Waste for Disposal:
-
Ensure the solid this compound is in a clearly labeled, sealed, and appropriate waste container.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard symbols.
-
Store the container in a designated hazardous waste accumulation area within the laboratory, following all institutional and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
Contaminated Materials and Dilute Solutions
Materials such as pipette tips, gloves, and labware that have come into contact with this compound, as well as dilute solutions, should be treated as hazardous chemical waste.
Experimental Protocol for Managing Contaminated Materials:
-
Segregate all contaminated solid waste (e.g., gloves, wipes, plasticware) into a designated, clearly labeled hazardous waste bag or container.
-
Collect dilute aqueous solutions of this compound in a dedicated, sealed, and properly labeled waste container. Do not pour these solutions down the drain.[1]
-
Stock antibiotic solutions, which are typically at high concentrations, must be collected in an approved container for chemical waste and disposed of according to institutional guidelines.[1]
-
Arrange for the disposal of these containers through your institution's EHS office.
Decontamination of Work Surfaces
Following any work with this compound, all surfaces and equipment should be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Prepare a suitable decontamination solution as recommended by your institution's safety protocols (e.g., a solution of a broad-spectrum disinfectant or a mild detergent).
-
Thoroughly wipe down all work surfaces, equipment, and any other potentially contaminated areas.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as contaminated solid waste.
Summary of Disposal Guidelines
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound (Pure/Expired) | Collection for licensed hazardous waste incineration. | Do not dispose of in regular trash. Ensure proper labeling and storage. |
| Contaminated Labware (Gloves, Tips, etc.) | Segregate into designated hazardous waste containers. | Prevent cross-contamination with non-hazardous waste. |
| Dilute Aqueous Solutions | Collect in a labeled, sealed chemical waste container. | Do not dispose of down the sanitary sewer. |
| Concentrated Stock Solutions | Collect in an approved chemical waste container for hazardous waste disposal.[1] | Treat as hazardous chemical waste due to high concentration. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of various forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling Benanomicin A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benanomicin A. It is intended for all researchers, scientists, and drug development professionals engaged in work with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on the safety protocols for the closely related compound, Benanomicin B, and established best practices for handling potent powdered substances. This compound is an antifungal antibiotic isolated from Actinomadura sp. and has been shown to exhibit a range of biological activities. Due to its potential as a sensitizer and the lack of comprehensive safety data, a cautious approach to handling is essential.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound. These requirements are based on a risk assessment assuming the material is a potent powdered substance that may cause allergic skin reactions and respiratory sensitization.[1]
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects against splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). | Prevents skin contact. Double gloving is recommended for extended handling. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key stages of handling, from preparation to disposal.
Experimental Protocols
Adherence to the following protocols is mandatory for all experimental work involving this compound.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The weighing area and all necessary equipment (spatula, weigh paper, etc.) should be set up within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder on weigh paper. Avoid creating dust.
-
Solubilization: Place the weigh paper with the compound into the appropriate vessel for solubilization. Add the desired solvent and mix gently until the compound is fully dissolved.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any other contaminated disposable materials in a designated hazardous waste container.
Spill Response
In the event of a spill, the following procedure should be followed immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent further contamination.
-
Assess: Determine the extent of the spill and the necessary cleanup materials.
-
Clean: For small spills of the powder, gently cover with a damp paper towel to avoid raising dust and then wipe the area. For liquid spills, absorb with an inert material. All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
| Waste Type | Disposal Protocol |
| Solid Waste | All contaminated solid waste, including gloves, weigh paper, and plasticware, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Continuous vigilance and a proactive approach to safety are paramount.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
